Product packaging for Sotorasib(Cat. No.:CAS No. 2296729-00-3)

Sotorasib

Cat. No.: B1192195
CAS No.: 2296729-00-3
M. Wt: 560.6 g/mol
InChI Key: NXQKSXLFSAEQCZ-SFHVURJKSA-N
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Description

Sotorasib (also known as AMG 510), is a first-in-class, orally available small molecule that acts as a potent and selective covalent inhibitor of the KRAS G12C mutant protein . Its mechanism of action involves irreversibly binding to a cryptic pocket (switch-II region) present exclusively in the GDP-bound, inactive state of the KRAS G12C protein . This specific binding, mediated by an acrylamide group that reacts with the cysteine-12 residue created by the mutation, effectively locks KRAS in its inactive conformation, thereby inhibiting oncogenic signaling and leading to tumor regression in preclinical models . The targeting of the mutant cysteine means this compound spares the wild-type KRAS protein, contributing to its selective action . This compound has demonstrated significant research value as a targeted therapeutic in KRAS G12C -mutated cancers, a driver mutation historically considered "undruggable" . It has shown clinical efficacy in studies involving non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (CRC) . In research settings, this compound has been instrumental in probing the biology of RAS pathway-driven cancers, investigating mechanisms of adaptive and acquired resistance to targeted therapy, and exploring rational combination treatment strategies . Recent integrated analyses of clinical trials have further explored molecular determinants of efficacy, such as the impact of co-occurring mutations in genes like KEAP1 and ATM, advancing precision medicine for KRAS G12C -mutated cancers . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound following safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30F2N6O3 B1192195 Sotorasib CAS No. 2296729-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099260
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
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Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252403-56-6, 2296729-00-3
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotorasib [USAN:INN]
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Record name Sotorasib
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
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Record name SOTORASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sotorasib: A Deep Dive into the Molecular Architecture of a KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and mechanism of action of Sotorasib (formerly AMG 510), a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core chemical properties, signaling pathway interactions, and key experimental data that define this targeted cancer therapeutic.

Core Molecular and Chemical Properties

This compound is a structurally complex small molecule designed for high-affinity and selective targeting of the cysteine-12 residue unique to the KRAS G12C mutant. Its core is a pyrido[2,3-d]pyrimidin-2(1H)-one scaffold, extensively functionalized to optimize binding and pharmacokinetic properties.[1][2]

PropertyValueSource
Molecular Formula C₃₀H₃₀F₂N₆O₃[1][2]
Molecular Weight 560.6 g/mol [1][2]
IUPAC Name 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one[1]
CAS Number 2296729-00-3[3][4][5]
SMILES C[C@H]1CN(CCN1C(=O)C=C)C2=NC(=O)N(C3=C2C=C(F)C(=N3)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C[4]
InChI InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1[6]
InChIKey NXQKSXLFSAEQCZ-SFHVURJKSA-N[6][7]

Mechanism of Action: Covalent Inhibition of the KRAS G12C "Oncogene"

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state. The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[1] This perpetually "on" state drives uncontrolled cell proliferation and survival through downstream effector pathways.[1]

This compound is specifically designed to target the mutant cysteine residue in KRAS G12C.[1] It forms an irreversible covalent bond with the thiol group of cysteine-12, effectively locking the KRAS G12C protein in its inactive GDP-bound conformation.[1][3][8] This prevents the exchange of GDP for GTP, thereby abrogating the downstream signaling cascades responsible for oncogenesis.[3]

Inhibition of Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, this compound potently inhibits two major downstream signaling pathways crucial for cancer cell growth and survival:

  • The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a primary driver of cell proliferation. This compound's inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector.[3]

  • The PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival and apoptosis resistance. This compound has been shown to suppress the activation of this pathway, contributing to its anti-tumor effects.[8][9]

The following diagram illustrates the mechanism of action of this compound in the context of the KRAS G12C signaling pathway.

Sotorasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP Impaired GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->KRAS_G12C_GDP Covalent Binding to Cys12

References

Sotorasib: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable, small molecule inhibitor that selectively and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C). The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. This compound's unique mechanism of action, which involves covalent binding to the mutant cysteine residue, locks the KRAS G12C protein in an inactive state, thereby inhibiting oncogenic signaling. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic profile.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting the KRAS G12C mutant protein. In its normal function, the KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to an accumulation of the active, signal-transducing form.

This compound covalently binds to the thiol group of the cysteine residue at position 12 of the KRAS G12C protein. This irreversible binding event occurs when the protein is in its inactive, GDP-bound state, effectively trapping it in this conformation and preventing its subsequent activation. By locking KRAS G12C in an inactive state, this compound blocks downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell growth, proliferation, and survival.[1][2][3]

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_GDP KRAS G12C-GDP (Inactive) RTK->KRAS_GDP SOS1/SHP2 KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalent Binding (Irreversible) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines harboring the KRAS G12C mutation.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H358NSCLC3[4]
MIA PaCa-2Pancreatic6[4]
H23NSCLC27[5]
H2122NSCLC1-10[6]
A549 (KRAS G12S)NSCLC>10,000[2]
H522 (KRAS wild-type)NSCLC>10,000[2]
In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor activity in various xenograft models of KRAS G12C-mutated cancers.

Xenograft ModelCancer TypeMouse StrainThis compound Dose (mg/kg, daily)Tumor Growth Inhibition (%)Reference
NCI-H358NSCLCNude100>100 (regression)[4]
MIA PaCa-2PancreaticNude100>100 (regression)[7]
NCI-H2122NSCLCNOD/SCID50Not specified, significant[8]
KRaslox KRASG12CNSCLCNude50Significant volume reduction[9]
Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were evaluated in rats following a single oral dose.[1][10]

ParameterValue (Mean ± SD)
Dose (mg/kg)10
Cmax (ng/mL)1530 ± 380
Tmax (h)1.0 (median)
AUC0-t (ng·h/mL)7890 ± 1950
CL/F (L/h/kg)1.3 ± 0.3
Vz/F (L/kg)10.2 ± 2.5
t1/2 (h)5.4 ± 1.1

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the viability of cancer cell lines.[2][11]

Cell_Viability_Workflow start Start seed_cells Seed KRAS G12C and wild-type cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for 72h add_this compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical cell viability assay.

Materials:

  • KRAS G12C mutant (e.g., NCI-H358, H23) and KRAS wild-type (e.g., H522) cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8][9][12]

Xenograft_Workflow start Start inject_cells Subcutaneously inject KRAS G12C tumor cells into NOD/SCID mice start->inject_cells monitor_tumors Monitor tumor growth inject_cells->monitor_tumors randomize_mice Randomize mice into treatment and control groups when tumors reach ~100-200 mm³ monitor_tumors->randomize_mice administer_drug Administer this compound (p.o.) or vehicle daily randomize_mice->administer_drug measure_tumors Measure tumor volume and body weight 2-3 times per week administer_drug->measure_tumors euthanize Euthanize mice at endpoint measure_tumors->euthanize Tumor volume limit or study duration met analyze_tumors Excise and analyze tumors (e.g., Western blot, IHC) euthanize->analyze_tumors end End analyze_tumors->end

Caption: Experimental workflow for an in vivo xenograft study.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old

  • Matrigel

  • This compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • KRAS G12C mutant cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a mixture of culture medium and Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is administered orally once daily at the desired dose (e.g., 50-100 mg/kg). The control group receives the vehicle.

  • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., using the formula: 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.

  • At the end of the study, tumors are excised for further analysis, such as pharmacodynamic biomarker assessment.

Western Blot Analysis for Pathway Modulation

This protocol is for assessing the effect of this compound on downstream signaling pathways.[6][13]

Materials:

  • This compound-treated and untreated cell or tumor lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-pan-RAS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cells or tumor tissues are lysed, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody targeting the protein of interest (e.g., phosphorylated ERK) overnight at 4°C.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate and an imaging system.

  • The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development as a targeted therapy for KRAS G12C-mutated cancers. Its highly specific mechanism of action translates into potent and selective anti-tumor activity in both in vitro and in vivo models. The favorable pharmacokinetic profile supports once-daily oral dosing. The detailed experimental protocols provided in this guide offer a framework for further preclinical research into this compound and other KRAS inhibitors, including the investigation of combination therapies and mechanisms of resistance.

References

Sotorasib Target Engagement: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Covalent Inhibition of KRAS G12C and its Downstream Effects

This technical guide provides a comprehensive overview of the target engagement studies for Sotorasib (AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutant protein. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, experimental protocols for assessing target engagement, and quantitative data from key preclinical and clinical studies.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal and appendix cancers, and 1-3% of other solid tumors.[1] This mutation creates a novel cysteine residue that has become the target for covalent inhibitors like this compound.

Mechanism of Action: Covalent Modification of KRAS G12C

This compound exerts its therapeutic effect by specifically and irreversibly binding to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of key signaling pathways.[2]

The KRAS Signaling Cascade

Under normal conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), KRAS-GTP engages and activates multiple downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[4] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active GTP-bound state and constitutive activation of these downstream pathways.[1]

KRAS_Signaling_Pathway Figure 1: Simplified KRAS G12C Signaling Pathway and this compound Inhibition cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding

A simplified diagram of the KRAS G12C signaling pathway and the mechanism of this compound inhibition.

Quantitative Analysis of this compound Target Engagement

The efficacy of this compound in engaging its target and inhibiting downstream signaling has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from these investigations.

Preclinical Activity of this compound
Cell LineMutationIC50 (µM) for Cell ViabilityReference
Various KRAS G12CKRAS G12C0.004 - 0.032[5]
Non-KRAS G12CWild-type or other mutations>7.5[6]
Biochemical AssayParameterValueReference
TR-FRET-based activity assayIC50 for KRAS G12C8.88 nM[7]
Biochemical competitive binding assayKD for KRAS G12C220 nM[8]
Clinical Efficacy of this compound (CodeBreaK 100 & 200 Trials)
Clinical TrialPatient PopulationNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
CodeBreaK 100 (Phase 2)Pretreated KRAS G12C NSCLC12637.1%6.8 months12.5 months[9]
CodeBreaK 100 (2-Year Follow-up)Pretreated KRAS G12C NSCLC17441%6.3 months12.5 months[1]
CodeBreaK 200 (Phase 3)This compound arm in pretreated KRAS G12C NSCLC17128.1%5.6 months10.6 months[2]
CodeBreaK 200 (Phase 3)Docetaxel arm in pretreated KRAS G12C NSCLC17413.2%4.5 months11.3 months[2]
CodeBreaK 100 (CRC cohort)Pretreated KRAS G12C Colorectal Cancer427.1%--[10]

Experimental Protocols for Target Engagement Studies

A variety of experimental approaches are utilized to assess the target engagement of this compound, from biochemical assays to in vivo imaging and clinical biomarker analysis.

Biochemical and Cellular Assays

Objective: To determine the binding affinity and inhibitory activity of this compound against KRAS G12C in a controlled in vitro environment.

Methodologies:

  • Biochemical Competitive Binding Assays: These assays quantify the dissociation constant (KD) of this compound for the KRAS G12C protein. One such method involves transiently transfecting HEK293 cells with KRAS constructs fused to a DNA binding domain. The displacement of a known binder by this compound is then measured to determine its binding affinity.[8]

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assays: This technique measures the inhibition of the GDP to GTP nucleotide exchange on the KRAS protein. A fluorophore-labeled GDP is used, and the exchange to GTP is monitored. This compound's ability to lock KRAS in the GDP-bound state results in a measurable change in the FRET signal, allowing for the determination of its IC50 value.[7]

  • Cell Viability Assays: The effect of this compound on the proliferation of cancer cell lines harboring the KRAS G12C mutation is assessed. Cells are treated with varying concentrations of this compound for a defined period (e.g., 72 hours), and cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo.[6]

Experimental_Workflow_Biochemical_Assay Figure 2: General Workflow for a Biochemical Target Engagement Assay start Start protein_prep Prepare Recombinant KRAS G12C Protein start->protein_prep compound_prep Prepare this compound Serial Dilutions start->compound_prep incubation Incubate Protein with This compound and Labeled Ligand protein_prep->incubation compound_prep->incubation measurement Measure Signal (e.g., Fluorescence, Luminescence) incubation->measurement analysis Data Analysis: Calculate IC50 or KD measurement->analysis end End analysis->end

A generalized workflow for a biochemical assay to determine this compound's binding affinity or inhibitory concentration.
In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the effect of this compound on tumor growth and downstream signaling in animal models.

Methodologies:

  • Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor volume is measured over time to assess anti-tumor activity.[6]

  • Immunohistochemistry (IHC) for Phospho-ERK (pERK): To assess the inhibition of the MAPK pathway, tumor tissues from treated and control animals are stained for pERK, a downstream effector of KRAS signaling. A reduction in pERK staining indicates effective target engagement and pathway inhibition.[11]

  • Mass Spectrometry-Based Target Occupancy: This technique directly quantifies the extent of this compound binding to KRAS G12C in tumor tissues. Tissues are processed, and proteins are digested into peptides. Targeted mass spectrometry is then used to measure the levels of this compound-bound and unbound KRAS G12C peptides.[10]

  • PET/CT Imaging: Positron Emission Tomography/Computed Tomography can be used to non-invasively visualize and quantify target engagement in vivo. This involves using a radiolabeled tracer that specifically binds to the this compound-KRAS G12C complex.[12]

Clinical Trial Biomarker Analysis

Objective: To identify biomarkers that predict response to this compound and to monitor treatment efficacy in patients.

Methodologies:

  • Next-Generation Sequencing (NGS): Tumor biopsies and/or plasma samples (for circulating tumor DNA, ctDNA) are analyzed by NGS to identify the KRAS G12C mutation and other co-occurring genomic alterations (e.g., in STK11, KEAP1, TP53).[13] This information is used to stratify patients and correlate mutational status with clinical outcomes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the standard method for quantifying this compound concentrations in patient plasma to study its pharmacokinetics.[14] The method involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Companion Diagnostics: FDA-approved companion diagnostics, such as the Guardant360 CDx liquid biopsy assay, are used to identify patients with the KRAS G12C mutation who are eligible for this compound treatment.[15]

Clinical_Trial_Biomarker_Workflow Figure 3: Workflow for Biomarker Analysis in this compound Clinical Trials patient_enrollment Patient Enrollment sample_collection Sample Collection (Tumor Biopsy, Plasma) patient_enrollment->sample_collection ngs Next-Generation Sequencing (NGS) sample_collection->ngs lcms LC-MS/MS for Pharmacokinetics sample_collection->lcms data_analysis Correlate Biomarker Status with Clinical Outcomes (ORR, PFS) ngs->data_analysis lcms->data_analysis treatment_decision Treatment Decision and Monitoring data_analysis->treatment_decision

References

Sotorasib's Impact on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of sotorasib, a first-in-class covalent inhibitor of KRAS G12C, and its profound effects on downstream signaling pathways. Through a comprehensive review of preclinical and clinical data, this document provides a detailed understanding of this compound's mode of action, its impact on key cellular signaling cascades, and the experimental methodologies used to elucidate these effects.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant protein opened a new therapeutic window.

This compound (formerly AMG 510) is a small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[1][2] This covalent modification locks KRAS G12C in an inactive GDP-bound state, thereby inhibiting its downstream signaling functions that drive tumorigenesis.[2]

Mechanism of Action and Impact on Downstream Signaling

This compound exerts its therapeutic effect by disrupting the intricate signaling networks orchestrated by activated KRAS G12C. The primary conduits of KRAS signaling are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, both of which are critical for cell proliferation, survival, and differentiation.

Inhibition of the MAPK Pathway

The canonical RAS-RAF-MEK-ERK (MAPK) pathway is a central driver of cell proliferation. Upon activation, KRAS G12C recruits and activates RAF kinases, initiating a phosphorylation cascade that culminates in the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression related to cell cycle progression.

This compound effectively abrogates this signaling cascade. By locking KRAS G12C in its inactive state, this compound prevents the recruitment and activation of RAF, leading to a significant reduction in the phosphorylation of MEK and ERK.[3] This suppression of MAPK signaling is a key mechanism behind this compound's anti-proliferative effects in KRAS G12C-mutated cancer cells.

MAPK_Pathway This compound's Effect on the MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->KRAS_G12C PI3K_AKT_Pathway This compound's Effect on the PI3K/AKT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K KRAS_G12C KRAS G12C (Active) KRAS_G12C->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->KRAS_G12C Western_Blot_Workflow Western Blotting Workflow for p-ERK Analysis CellCulture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (p-ERK, Total ERK, Loading Control) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis Mass_Spec_Workflow Mass Spectrometry Workflow for Target Engagement SamplePrep 1. Sample Preparation (Cell treatment, Lysis, IP of KRAS G12C) Digestion 2. Protein Digestion (e.g., Trypsin) SamplePrep->Digestion LC_MS 3. LC-MS/MS Analysis Digestion->LC_MS DataAnalysis 4. Data Analysis (Identification of this compound-modified peptide) LC_MS->DataAnalysis

References

An In-depth Technical Guide to the Early Efficacy of Sotorasib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the early clinical research on Sotorasib (formerly AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutation. The content herein is intended for researchers, scientists, and drug development professionals, focusing on the foundational data from the pivotal CodeBreaK 100 clinical trial, which established the drug's initial efficacy and safety profile.

Core Mechanism of Action

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[2] The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, results in a KRAS protein that is constitutively locked in its active, GTP-bound state, leading to uncontrolled downstream signaling and cell growth.[1][2]

This compound is a small molecule designed to specifically and irreversibly bind to the unique cysteine residue of the KRAS G12C mutant protein.[1][3] This covalent binding occurs within the switch-II pocket, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][3] By locking KRAS in this inactive conformation, this compound effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways, thereby inhibiting tumor cell growth and promoting apoptosis.[2][3]

Sotorasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors->RTK SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP SOS1 (GEF) Promotes GTP loading KRAS_GTP->KRAS_GDP GAP (GTP hydrolysis impaired by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Growth ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation This compound This compound This compound->KRAS_GDP Irreversibly binds & locks in inactive state

This compound covalently binds to and inactivates the KRAS G12C protein.

Core Experimental Protocol: The CodeBreaK 100 Trial

The CodeBreaK 100 trial was a first-in-human, multicenter, open-label study comprising Phase 1 and Phase 2 portions, designed to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring the KRAS G12C mutation.[4][5]

Study Design:

  • Phase 1: A dose-escalation phase to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) of this compound.[6] Patients were enrolled in cohorts and received oral this compound at doses of 180 mg, 360 mg, 720 mg, or 960 mg once daily.[6] The primary endpoint was safety and tolerability.[7]

  • Phase 2: A dose-expansion phase where patients received this compound at the RP2D of 960 mg once daily.[6][8] The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[5][9]

Key Eligibility Criteria:

  • Patients aged 18 years or older with locally advanced or metastatic solid tumors with a KRAS G12C mutation, confirmed by a central laboratory.[5][10]

  • Disease progression after receiving prior standard-of-care systemic therapies.[4][10] For the non-small cell lung cancer (NSCLC) cohort, this typically included progression on platinum-based chemotherapy and/or an anti-PD-1/PD-L1 inhibitor.[10]

  • Measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Treatment and Assessment:

  • This compound was administered orally at a dose of 960 mg once daily in 21-day cycles.[11]

  • Tumor assessments were conducted every six weeks.[7]

  • Treatment continued until disease progression or unacceptable toxicity.[9]

  • Key secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[7][12]

CodeBreaK100_Workflow cluster_screening Patient Screening & Enrollment cluster_phases Trial Phases cluster_treatment Treatment & Monitoring cluster_endpoints Endpoint Analysis Enrollment Patient Enrollment (Advanced Solid Tumors) KRAS_Test Central KRAS G12C Mutation Testing Enrollment->KRAS_Test Eligibility Eligibility Criteria Met (e.g., Prior Therapy, ECOG PS) KRAS_Test->Eligibility Phase1 Phase 1: Dose Escalation (180, 360, 720, 960 mg QD) Eligibility->Phase1 Phase2 Phase 2: Dose Expansion (960 mg QD) Phase1->Phase2 Determine RP2D (960 mg) Treatment Administer this compound (Once Daily, 21-day cycles) Phase2->Treatment Assessment Tumor Assessment (RECIST v1.1, q6w) Treatment->Assessment Safety Safety & Tolerability Monitoring (CTCAE) Treatment->Safety Primary Primary Endpoint Phase 1: Safety Phase 2: ORR (BICR) Assessment->Primary Biomarker Exploratory Biomarker Analysis Assessment->Biomarker Safety->Primary Secondary Secondary Endpoints (DOR, DCR, PFS, OS) Primary->Secondary

High-level experimental workflow for the CodeBreaK 100 clinical trial.

Quantitative Data Summary: Early Efficacy Results

The CodeBreaK 100 trial demonstrated significant anti-tumor activity across multiple cancer types, most notably in non-small cell lung cancer (NSCLC).

The Phase 2 portion of the trial included a cohort of 126 patients with KRAS G12C-mutated NSCLC who had progressed on prior therapies.[9][13] The population was heavily pretreated, with the vast majority having received both platinum-based chemotherapy and immunotherapy.[13][14]

Table 1: Baseline Characteristics of NSCLC Patients (CodeBreaK 100 Phase 2)

Characteristic Value (N=126) Reference
Median Age, years (range) 64 (37-80) [13]
Sex, Female 50% [13]
Prior Lines of Systemic Therapy
1 43% [13]
2 35% [13]
≥3 23% [13]
Prior Therapy Received
Anti-PD-(L)1 Immunotherapy 91% [13]
Platinum-based Chemotherapy 90% [13]
Both Chemo and Immunotherapy 81% [13][14]
Smoking History

| Current or Former Smoker | 93% |[13] |

This compound showed durable clinical benefit in patients with heavily pretreated, advanced NSCLC.[6][9]

Table 2: this compound Efficacy in KRAS G12C-Mutated NSCLC (CodeBreaK 100)

Endpoint Phase 1 (n=59) Phase 2 (n=124*) 2-Year Pooled (N=174) Reference
Objective Response Rate (ORR) 32.2% 37.1% 41% [5][9]
Complete Response (CR) - 3.2% (4 patients) - [14]
Partial Response (PR) - 33.9% (42 patients) - [14]
Disease Control Rate (DCR) 88.1% 80.6% - [7][9]
Median Duration of Response (DOR) 10.9 months 11.1 months 12.3 months [5][7][14]
Median Progression-Free Survival (PFS) 6.3 months 6.8 months 6.3 months [5][7][9]
Median Overall Survival (OS) - 12.5 months 12.5 months [5][14]
1-Year OS Rate - - 51% [5]
2-Year OS Rate - - 33% [5]

*Of 126 patients enrolled, 124 were evaluable for response.[13]

Responses were observed across various biomarker subgroups, including different levels of PD-L1 expression and in patients with co-mutations such as STK11, which are typically associated with poor outcomes.[8][9]

The Phase 1 trial also enrolled patients with other KRAS G12C-mutated solid tumors, including colorectal cancer (CRC) and pancreatic cancer.

Table 3: this compound Efficacy in Other Solid Tumors (CodeBreaK 100 Phase 1/2)

Cancer Type Number of Patients Objective Response Rate (ORR) Disease Control Rate (DCR) Median PFS Median OS Reference
Colorectal Cancer 42 7.1% 73.8% 4.0 months - [6]

| Pancreatic Cancer | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months |[12] |

While modest, the observed clinical activity in these difficult-to-treat cancers provided a strong rationale for further investigation, including combination therapy strategies.[6][12]

Conclusion

The early research on this compound, centered on the CodeBreaK 100 trial, marked a significant breakthrough in targeting KRAS-mutated cancers, a challenge that had persisted for decades.[6] The data demonstrated that this compound possesses a manageable safety profile and provides meaningful, durable clinical benefit for a significant portion of heavily pretreated patients with KRAS G12C-mutated non-small cell lung cancer.[5] The objective response rate of approximately 37-41% and a median overall survival of 12.5 months in this patient population established a new standard of care and paved the way for its accelerated regulatory approval.[4][5][14] While single-agent activity was more modest in other tumor types like colorectal and pancreatic cancer, the results provided crucial proof-of-concept, spurring further research into combination strategies to overcome resistance mechanisms.[12] These foundational studies have been instrumental in validating the direct inhibition of KRAS G12C as a viable and effective therapeutic strategy.

References

Sotorasib's Binding Kinetics to KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of sotorasib to its target, the KRAS G12C oncoprotein. This compound (AMG 510) is a first-in-class, orally bioavailable small molecule that has ushered in a new era of targeted therapy for cancers harboring this specific mutation. Understanding the kinetics of this interaction is paramount for optimizing drug design, predicting clinical efficacy, and overcoming potential resistance mechanisms.

Mechanism of Covalent Inhibition

This compound is a targeted covalent inhibitor. Unlike traditional reversible inhibitors that bind and dissociate from their target, this compound forms a permanent, irreversible covalent bond with the mutant cysteine-12 (Cys12) residue of the KRAS G12C protein.[1][2] This interaction occurs within a previously unrecognized pocket located beneath the effector-binding switch-II region (SII-P).[3]

The binding process is a two-step mechanism:

  • Reversible Binding: this compound first forms a non-covalent, reversible complex with the KRAS G12C protein. This initial binding event is governed by the inhibitor's affinity for the target, represented by the inhibition constant (Ki).

  • Irreversible Covalent Bonding: Following initial binding, the acrylamide warhead of this compound undergoes a Michael addition reaction with the thiol group of the Cys12 residue. This forms an irreversible covalent bond, governed by the rate of inactivation (kinact).

Crucially, this compound selectively binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[4][5] By forming this irreversible bond, this compound traps the oncoprotein in this "off" conformation, preventing its reactivation through GDP/GTP exchange and subsequently blocking downstream oncogenic signaling.[6]

cluster_0 Two-Step Covalent Inhibition E KRAS G12C (GDP-bound) EI_rev Reversible Complex (E·I) E->EI_rev + I E->EI_rev k_on I This compound EI_rev->E k_off EI_irr Irreversible Covalent Complex (E-I) EI_rev->EI_irr k_inact (Covalent Bond Formation) annot1 Governed by Ki = k_off / k_on annot2 Rate-limiting step

Caption: Kinetic model of this compound's covalent binding to KRAS G12C.

Quantitative Binding Kinetics Data

The potency of a covalent inhibitor like this compound is best described by the second-order rate constant, kinact/Ki. This value represents the efficiency of covalent modification, incorporating both the initial binding affinity (Ki) and the rate of irreversible bond formation (kinact).[7][8] While specific, independently verified kinact and Ki values for this compound are not consistently reported across publicly accessible literature, related pharmacodynamic and potency metrics have been characterized using various biochemical and cell-based assays.

ParameterValueCell Line / SystemAssay TypeSource
kinact/KI 9,900 M⁻¹s⁻¹Recombinant ProteinCoupled Nucleotide Exchange[9]
IC50 (ERK Phosphorylation)≈ 0.03 µMKRAS G12C Cell LinesWestern Blot / ELISA[6]
IC50 (Cell Viability)0.004–0.032 µMKRAS G12C Cell LinesCellTiter-Glo / MTS Assay[6][10]
IC50 (Target Occupancy)1.8 µM (4h treatment)H358 CellsChemical Proteomics[7]

Inhibition of KRAS Signaling Pathway

The KRAS protein is a critical molecular switch in the MAPK (mitogen-activated protein kinase) pathway. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP, leading to a conformational change that allows it to bind and activate downstream effectors like RAF, MEK, and ultimately ERK. The KRAS G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell proliferation.

This compound's irreversible binding to the GDP-bound state of KRAS G12C prevents this cycle of activation, effectively shutting down the aberrant signaling cascade.

cluster_cycle KRAS Activation Cycle RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP Blocked Trapped Inactive Complex KRAS_GTP->KRAS_GDP GDP (Hydrolysis Impaired by G12C mutation) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Irreversibly Binds

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Experimental Protocols

Characterizing the binding kinetics of a covalent inhibitor like this compound requires specialized assays that can measure time-dependent inhibition and directly quantify target engagement.

Mass Spectrometry for Target Engagement

Mass spectrometry (MS) is a powerful tool to directly measure the formation of the covalent drug-protein adduct. This method can determine the rate of target modification and is considered a gold standard for quantifying target engagement.[11]

Protocol Outline:

  • Cell Lysis or Tissue Homogenization: KRAS G12C-expressing cells or tumor tissues are treated with this compound for various time points and concentrations. Samples are then lysed to extract proteins.

  • Protein Digestion: The protein lysate is denatured, reduced, alkylated, and then digested into smaller peptides, typically using trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument is configured to specifically detect and quantify both the unmodified KRAS G12C peptide (containing Cys12) and the this compound-adducted peptide.

  • Data Analysis: The ratio of the adducted peptide to the total (adducted + unmodified) peptide is calculated at each time point and concentration. These data are then fit to kinetic models to determine the observed rate of inactivation (kobs). Plotting kobs versus inhibitor concentration allows for the determination of kinact and Ki.[7][8]

cluster_workflow Mass Spectrometry Workflow for Target Engagement A 1. Sample Preparation (Cells/Tissue + this compound Time Course) B 2. Protein Extraction & Digestion (Lysis, Trypsin Digest) A->B C 3. LC-MS/MS Analysis (Peptide Separation & Detection) B->C D Quantify Unmodified Peptide (LVVVGADGVGK) C->D E Quantify Adducted Peptide (LVVVGA[Cys+this compound]GVGK) C->E F 4. Data Analysis (Calculate % Occupancy) D->F E->F G Determine kinact / Ki F->G

Caption: Workflow for MS-based covalent target engagement studies.
Nucleotide Exchange Assays

These assays measure the ability of this compound to lock KRAS G12C in its GDP-bound state, thereby inhibiting the exchange for GTP, which is promoted by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[12][13]

Protocol Outline (TR-FRET based):

  • Reagents:

    • Recombinant KRAS G12C protein.

    • Fluorescently-labeled GTP analog (e.g., Bodipy-GTP) as the HTRF acceptor.

    • Terbium-labeled anti-tag antibody that binds KRAS G12C, serving as the HTRF donor.

    • GEF protein (e.g., SOS1 catalytic domain).

    • This compound at various concentrations.

  • Incubation: KRAS G12C is pre-incubated with this compound for a defined period to allow for covalent modification.

  • Reaction Initiation: The GEF, fluorescent GTP, and the antibody are added to the KRAS-sotorasib mixture.

  • Detection: A plate reader measures the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. If this compound has locked KRAS in the GDP state, GTP exchange is inhibited, the fluorescent GTP cannot bind, and the FRET signal is low.[13]

  • Analysis: The reduction in FRET signal is plotted against this compound concentration to determine an IC50 value, which reflects the potency of inhibition of nucleotide exchange.

Stopped-Flow Spectroscopy

For a more detailed kinetic analysis, stopped-flow spectroscopy can be used to monitor the rapid conformational changes in KRAS G12C upon inhibitor binding in real-time.[14]

Protocol Outline:

  • Protein Preparation: A fluorescently labeled variant of KRAS G12C (e.g., containing a tryptophan reporter) is prepared.

  • Rapid Mixing: The KRAS G12C protein solution and the this compound solution are rapidly mixed in a stopped-flow instrument.

  • Fluorescence Monitoring: Changes in protein fluorescence are monitored over milliseconds to seconds. The binding event often causes a change in the local environment of the fluorescent probe, resulting in a change in signal intensity.

  • Kinetic Analysis: The resulting kinetic traces are fit to binding models. This technique can potentially resolve the initial non-covalent binding step (Ki) from the subsequent slower, covalent modification step (kinact), providing a detailed picture of the binding event.[14][15]

Conclusion

The interaction between this compound and KRAS G12C is a paradigm of modern targeted drug design. Its high selectivity and irreversible covalent mechanism, which locks the oncoprotein in an inactive state, are central to its clinical activity. The binding kinetics, best characterized by the kinact/Ki ratio, define the efficiency of this inactivation. A thorough understanding and precise measurement of these kinetic parameters through sophisticated techniques like mass spectrometry, nucleotide exchange assays, and stopped-flow spectroscopy are critical for the development of next-generation covalent inhibitors and for devising strategies to combat acquired resistance.

References

Methodological & Application

Application Notes and Protocols for the Use of Sotorasib in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2][3] The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC). This compound covalently binds to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state.[1][2][3] This inhibition blocks downstream signaling through the MAPK and PI3K pathways, thereby suppressing cancer cell proliferation and survival.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models are valued for their ability to recapitulate the heterogeneity and molecular characteristics of human tumors.

These application notes provide an overview of the use of this compound in KRAS G12C-mutant PDX models, including detailed experimental protocols, a summary of efficacy data, and visualizations of the relevant biological pathways and experimental workflows.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by disrupting the constitutively active KRAS G12C signaling cascade. The diagram below illustrates the mechanism of action of this compound and the downstream pathways it inhibits.

Sotorasib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive-GDP) Growth Factor Receptor->KRAS_G12C_GDP Growth Factor Growth Factor Growth Factor->Growth Factor Receptor KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Irreversible Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Sotorasib_PDX_Workflow Start Obtain Patient Tumor (KRAS G12C+) Establishment Establish PDX Model in Immunodeficient Mice Start->Establishment Expansion Expand PDX Cohort Establishment->Expansion Randomization Randomize Mice into Treatment Groups Expansion->Randomization Treatment This compound Treatment (e.g., 50-100 mg/kg, daily) Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (e.g., Tumor Growth Inhibition) Endpoint->Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for pERK) Endpoint->PD_Analysis

References

Application Notes and Protocols for Assessing Sotorasib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (AMG 510) is a first-in-class, irreversible inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors, most notably in non-small cell lung cancer (NSCLC). While this compound has demonstrated significant clinical activity, the development of acquired resistance is a common challenge, limiting the duration of patient response.[1][2] Understanding and characterizing the mechanisms of this compound resistance is paramount for the development of next-generation therapeutic strategies and rational combination therapies.

These application notes provide a comprehensive overview of established and emerging protocols to assess this compound resistance in preclinical and clinical settings. The methodologies detailed herein are intended to guide researchers in identifying and characterizing resistance mechanisms, evaluating novel therapeutic approaches, and discovering predictive biomarkers.

Key Mechanisms of this compound Resistance

Resistance to this compound is multifactorial and can be broadly categorized into on-target and off-target mechanisms.[3]

  • On-target resistance primarily involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or reactivate the protein.[4]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. The most common bypass tracks include:

    • Receptor Tyrosine Kinase (RTK) Activation: Increased signaling through RTKs like EGFR, MET, and FGFR can reactivate the MAPK and/or PI3K/AKT pathways.[5][6]

    • Activation of Downstream Effectors: Mutations or amplification of genes downstream of KRAS, such as BRAF, NRAS, and components of the PI3K/AKT/mTOR pathway, can drive proliferation independently of KRAS G12C.[7]

    • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance.[3]

    • Histological Transformation: Changes in tumor histology, such as from adenocarcinoma to squamous cell carcinoma.[8]

Protocols for Assessing this compound Resistance

A multi-pronged approach employing in vitro, in vivo, and clinical sample analysis is crucial for a comprehensive assessment of this compound resistance.

In Vitro Models of this compound Resistance

This protocol describes the generation of this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Protocol:

  • Cell Line Selection: Begin with a KRAS G12C-mutant cancer cell line known to be initially sensitive to this compound (e.g., NCI-H358, NCI-H23).[9][10]

  • Initial Dosing: Culture the parental cells in standard growth medium supplemented with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, passage them and incrementally increase the this compound concentration.[9] A typical dose escalation strategy involves doubling the concentration at each step.

  • Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-5 µM).[9]

  • Characterization: The resulting resistant cell lines should be characterized to confirm their resistance phenotype and investigate the underlying mechanisms.

Cell viability assays are essential for determining the half-maximal inhibitory concentration (IC50) of this compound in parental and resistant cell lines. The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for this purpose.[3]

Protocol: Sulforhodamine B (SRB) Assay [5][7]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Staining: Wash the plates four times with 1% (v/v) acetic acid to remove the TCA. Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[7]

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

  • Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Immunoblotting is used to assess the activation state of key signaling pathways implicated in this compound resistance, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[11]

Protocol: Western Blotting for p-ERK and p-AKT [11][12]

  • Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Lowry assay.[12]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

To functionally validate the role of a specific gene (e.g., a component of the PI3K pathway) in conferring this compound resistance, CRISPR/Cas9-mediated gene knockout can be employed.[8]

Protocol: CRISPR/Cas9 Knockout of PI3K [8][13]

  • sgRNA Design: Design single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., PIK3CA).

  • Vector Construction: Clone the designed sgRNAs into a Cas9-expressing vector.

  • Transfection: Transfect the sgRNA/Cas9 vector into the this compound-resistant cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation of Knockout: Confirm the knockout of the target gene at the genomic (sequencing), mRNA (RT-qPCR), and protein (Western blot) levels.

  • Functional Assays: Assess the impact of the gene knockout on this compound sensitivity using cell viability assays.

In Vivo Models of this compound Resistance

Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, are invaluable for studying this compound resistance in a more clinically relevant setting.[6][14]

Protocol: Development of this compound-Resistant PDX Models [15][16]

  • PDX Establishment: Implant fresh tumor tissue from a KRAS G12C-mutant cancer patient subcutaneously into immunodeficient mice (e.g., NSG mice).[16]

  • Tumor Expansion: Allow the tumors to grow and passage them into new cohorts of mice for expansion.

  • This compound Treatment: Once tumors reach a specified size (e.g., 150-200 mm³), initiate daily treatment with this compound.

  • Monitoring Resistance: Monitor tumor growth. Acquired resistance is indicated by initial tumor regression or stabilization followed by regrowth despite continuous treatment.

  • Analysis of Resistant Tumors: Harvest the resistant tumors for genomic, transcriptomic, and proteomic analyses to identify resistance mechanisms.

Analysis of Clinical Samples

Analysis of patient samples, particularly circulating tumor DNA (ctDNA) from liquid biopsies, provides real-world insights into the clinical mechanisms of this compound resistance.[5]

Protocol: ctDNA Analysis by Next-Generation Sequencing (NGS) [1][17]

  • Sample Collection: Collect peripheral blood from patients at baseline (before starting this compound) and at the time of disease progression.

  • Plasma Isolation: Separate plasma from whole blood through centrifugation.

  • cfDNA Extraction: Isolate cell-free DNA (cfDNA) from the plasma using a dedicated kit.[17]

  • Library Preparation: Prepare NGS libraries from the extracted cfDNA. This often involves targeted enrichment of specific gene panels relevant to cancer and drug resistance.[1]

  • Sequencing: Perform deep sequencing of the prepared libraries on an NGS platform.

  • Bioinformatic Analysis: Analyze the sequencing data to identify acquired genomic alterations (mutations, amplifications, fusions) that are present at progression but absent at baseline.[4]

Data Presentation

Quantitative data from clinical trials provides valuable information on the frequency and types of acquired resistance mutations.

Table 1: Acquired Genomic Alterations in NSCLC and CRC Patients Treated with this compound Monotherapy (CodeBreaK100) [5]

Alteration CategoryNSCLC (n=67)CRC (n=45)
Patients with ≥1 Acquired Alteration 28%73%
Receptor Tyrosine Kinase (RTK) Pathway Most PrevalentMost Prevalent
Secondary RAS Alterations 3%16%

Table 2: Emergent Pathogenic Alterations in mCRC Patients Treated with this compound + Panitumumab (CodeBreaK 300) [18]

Gene AlterationFrequency
TP53 34%
DNMT3A 17%
ERBB2 12%
LRP1B 11%

Visualizations

Signaling Pathways in this compound Resistance

KRAS_Signaling_and_Resistance cluster_upstream Upstream Activation cluster_kras KRAS Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_resistance Resistance Mechanisms RTK RTK (e.g., EGFR, MET) SOS1 SOS1 RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP-bound) SOS1->KRAS_G12C_GDP GEF KRAS_G12C_GTP KRAS G12C (GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Survival & Proliferation mTOR->Proliferation_PI3K KRAS_mut Secondary KRAS mutations KRAS_mut->KRAS_G12C_GTP NRAS_BRAF_mut NRAS/BRAF mutations NRAS_BRAF_mut->RAF PI3K_mut PI3K pathway alterations PI3K_mut->PI3K RTK_amp RTK amplification RTK_amp->RTK

Caption: KRAS signaling and this compound resistance pathways.

Experimental Workflow

Sotorasib_Resistance_Workflow cluster_models Model Systems cluster_resistance_dev Resistance Development cluster_assessment Resistance Assessment cluster_mechanistic_analysis cell_lines KRAS G12C Cell Lines sotorasib_treatment This compound Treatment (Dose Escalation / In Vivo) cell_lines->sotorasib_treatment pdx_models Patient-Derived Xenografts (PDX) pdx_models->sotorasib_treatment clinical_samples Clinical Samples (Tumor/ctDNA) phenotypic Phenotypic Assays (Viability, Proliferation) sotorasib_treatment->phenotypic mechanistic Mechanistic Analysis sotorasib_treatment->mechanistic genomic Genomic (NGS) - Mutations - Copy Number mechanistic->genomic proteomic Proteomic (Western Blot) - Pathway Activation mechanistic->proteomic

Caption: Experimental workflow for assessing this compound resistance.

References

Application Notes and Protocols: Sotorasib in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that selectively and irreversibly targets the KRAS G12C mutant protein.[1] The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[1] this compound functions by covalently binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through the MAPK and PI3K pathways, thereby inhibiting cancer cell proliferation and survival.[1]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models mimic crucial aspects of tumor biology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic response. The evaluation of this compound in these advanced preclinical models is critical for a more predictive assessment of its efficacy and for understanding potential mechanisms of resistance.

These application notes provide a summary of the use of this compound in 3D cell culture models, including comparative efficacy data and detailed experimental protocols to guide researchers in their studies.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in 2D and 3D cell culture models.

Cell LineCancer TypeModelThis compound IC50 (µM)Reference
NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)2D Monolayer~0.006[2]
NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)2D Monolayer0.0818[2]
MIA PaCa-2Pancreatic Cancer (KRAS G12C)2D Monolayer~0.009[2]
NCI-H23Non-Small Cell Lung Cancer (KRAS G12C)2D Monolayer0.6904[2]
MIA PaCa-2Pancreatic Cancer (KRAS G12C)3D Spheroid (pERK inhibition)0.00037[3]
MIA PaCa-2Pancreatic Cancer (KRAS G12C)2D Culture (pERK inhibition)0.00076[3]

Table 1: Comparative IC50 values of this compound in 2D and 3D cell culture models.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and this compound's Mechanism of Action

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) SOS1->KRAS_G12C_GDP GTP loading KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP Mutationally driven RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C_GDP Irreversible binding

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.

General Experimental Workflow for this compound Testing in 3D Spheroid Models

Workflow Cell_Culture 1. 2D Cell Culture (KRAS G12C Mutant Cell Line) Spheroid_Formation 2. Spheroid Formation (e.g., ULA plates, Hanging Drop) Cell_Culture->Spheroid_Formation Sotorasib_Treatment 3. This compound Treatment (Dose-response) Spheroid_Formation->Sotorasib_Treatment Incubation 4. Incubation (3-7 days) Sotorasib_Treatment->Incubation Assays 5. Downstream Assays Incubation->Assays Viability Viability Assay (e.g., CellTiter-Glo 3D) Assays->Viability Imaging Imaging & Morphology (Microscopy) Assays->Imaging Signaling Signaling Analysis (e.g., pERK Western Blot/ELISA) Assays->Signaling Data_Analysis 6. Data Analysis (IC50 determination) Viability->Data_Analysis Imaging->Data_Analysis Signaling->Data_Analysis

Caption: A generalized workflow for evaluating this compound in 3D spheroid models.

Experimental Protocols

Protocol 1: Generation of KRAS G12C Mutant Cancer Cell Spheroids

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (specific to the cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture KRAS G12C mutant cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.

  • Perform a cell count and determine cell viability (should be >90%).

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete culture medium.

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid integrity and size should be monitored daily using a light microscope.

Protocol 2: this compound Treatment and Viability Assay in 3D Spheroids

Materials:

  • Pre-formed KRAS G12C mutant cancer cell spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range for IC50 determination would be from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, allow the plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Analysis of pERK Signaling in this compound-Treated Spheroids

Materials:

  • Pre-formed KRAS G12C mutant cancer cell spheroids

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat spheroids with the desired concentrations of this compound (e.g., 10x IC50) for a specified time (e.g., 2, 6, 24 hours).

  • Collect the spheroids from each well into microcentrifuge tubes.

  • Wash the spheroids once with ice-cold PBS.

  • Lyse the spheroids in 50-100 µL of ice-cold lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities to determine the relative levels of pERK1/2 normalized to total ERK1/2 and the loading control.

Conclusion

The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of targeted therapies like this compound. The data and protocols presented here offer a framework for researchers to investigate the efficacy of this compound in spheroid and organoid models, which can lead to a better understanding of its anti-tumor activity and potential resistance mechanisms. The observed increase in potency in some 3D models underscores the importance of adopting these more complex systems in drug development pipelines.

References

Application Notes and Protocols for the Analytical Quantification of Sotorasib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotorasib (formerly AMG 510) is a first-in-class, orally administered, irreversible inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, governing cell proliferation, differentiation, and survival.[1] The G12C mutation, a single amino acid substitution of glycine with cysteine at codon 12, leads to a constitutively active KRAS protein, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1][3] this compound selectively and covalently binds to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state.[2] This action inhibits downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[2][4][5]

Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the KRAS G12C signaling pathway.

Sotorasib_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1/SHP2 KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalent binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Proliferation

This compound inhibits the KRAS G12C signaling pathway.

Analytical Methods for this compound Quantification

Several analytical methods have been developed and validated for the quantification of this compound in various biological matrices, primarily plasma. The two most common techniques are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, and High-Performance Liquid Chromatography (HPLC) with UV detection for its accessibility and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies requiring low detection limits and high specificity.

LCMS_Workflow Sample Plasma Sample (e.g., 200 µL) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precipitation IS Internal Standard (e.g., Umbralisib, Erlotinib, or [13C, D3]-Sotorasib) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Data Data Acquisition & Quantification Injection->Data HPLC_Workflow Sample Sample Preparation (e.g., Dissolution of bulk drug or plasma protein precipitation) Filtration Filtration (0.45 µm filter) Sample->Filtration Injection HPLC-UV Injection Filtration->Injection Detection UV Detection (e.g., 221 nm or 225 nm) Injection->Detection Data Data Acquisition & Quantification Detection->Data

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sotorasib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Sotorasib resistance in their cell line experiments.

Troubleshooting Guides

Problem 1: My KRAS G12C mutant cell line is showing reduced sensitivity to this compound over time.

Possible Cause 1: Acquired On-Target Resistance

  • Explanation: The cell line may have developed secondary mutations in the KRAS gene itself, which prevent this compound from binding effectively.[1][2] These can include mutations at codons 12, 68, 95, and 96.[1]

  • Troubleshooting Steps:

    • Sequence the KRAS gene: Perform Sanger or next-generation sequencing on the resistant cell population to identify any new mutations in the KRAS allele.

    • Consider alternative KRAS inhibitors: Some secondary mutations that confer resistance to one KRAS G12C inhibitor might not affect the binding of another.[2] For example, certain H95 residue mutations may confer resistance to adagrasib but remain sensitive to this compound in preclinical models.[2]

Possible Cause 2: Activation of Bypass Signaling Pathways

  • Explanation: Cancer cells can develop resistance by activating other signaling pathways to compensate for the inhibition of KRAS G12C. Common bypass mechanisms include the reactivation of the MAPK and PI3K/mTOR pathways.[2][3][4] This can be driven by alterations in Receptor Tyrosine Kinases (RTKs) like EGFR, or mutations in downstream effectors like BRAF, NRAS, and MAP2K1, or loss of function in tumor suppressors like PTEN and NF1.[1][4][5]

  • Troubleshooting Steps:

    • Perform Phospho-Protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key proteins in the MAPK (p-ERK, p-MEK) and PI3K/mTOR (p-AKT, p-S6) pathways in the presence of this compound.[3][6] Persistent or increased phosphorylation in these pathways upon this compound treatment suggests bypass activation.

    • Investigate Upstream RTKs: Analyze the expression and activation of RTKs such as EGFR and MET.[1][5]

    • Combination Therapy: Experiment with combining this compound with inhibitors of the identified bypass pathway. For example:

      • MAPK pathway reactivation: Combine this compound with a MEK inhibitor or a SHP2 inhibitor.[5][6]

      • PI3K/mTOR pathway activation: Combine this compound with a PI3K inhibitor (e.g., copanlisib) or an mTOR inhibitor (e.g., sapanisertib).[3]

      • EGFR activation: Combine this compound with an EGFR inhibitor like panitumumab or cetuximab.[5][7][8]

Possible Cause 3: Non-Genetic Mechanisms

  • Explanation: Resistance can also arise from non-genetic changes, such as histological transformation (e.g., adenocarcinoma to squamous cell carcinoma) or epithelial-to-mesenchymal transition (EMT).[1][2][4]

  • Troubleshooting Steps:

    • Morphological Assessment: Observe the morphology of your resistant cells. Changes from an epithelial to a more mesenchymal phenotype could indicate EMT.

    • EMT Marker Analysis: Perform qPCR or Western blotting for EMT markers (e.g., increased Vimentin, Snail; decreased E-cadherin).

    • Consider Alternative Therapies: Histological transformation may render cells sensitive to different types of chemotherapy.[2]

Problem 2: My this compound-resistant cell line does not have any detectable genetic alterations in the MAPK pathway.

Possible Cause: Upregulation of Alternative Survival Pathways

  • Explanation: Resistance can be mediated by pathways that are parallel to the core MAPK signaling cascade. For instance, upregulation of the PI3K/AKT/mTOR pathway is a significant bypass mechanism.[3] Another identified mechanism involves the upregulation of integrin β4 (ITGB4) and the WNT/β-catenin signaling pathway.[9]

  • Troubleshooting Steps:

    • Assess PI3K/mTOR Pathway Activity: As mentioned previously, check the phosphorylation status of AKT and S6.[3]

    • Investigate ITGB4 and β-catenin Expression: Use Western blotting or qPCR to determine the expression levels of ITGB4 and β-catenin in your resistant cell lines compared to the parental, sensitive cells.[9]

    • Test Combination Therapies:

      • Combine this compound with PI3K/mTOR inhibitors.[3]

      • Consider combining this compound with a proteasome inhibitor like carfilzomib, which has been shown to down-regulate ITGB4 and β-catenin.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound is heterogeneous and can be broadly categorized into:

  • On-target modifications: Secondary mutations in the KRAS G12C gene that interfere with drug binding.[1][2]

  • Bypass pathway activation: Upregulation of alternative signaling pathways, most commonly the RTK-RAS-MAPK and PI3K/AKT/mTOR pathways, to circumvent the need for KRAS G12C signaling.[3][4][5] This can be due to new mutations in genes like NRAS, BRAF, EGFR, MET, and PIK3CA, or loss of function of PTEN and NF1.[1][4]

  • Histological transformation: A change in the cell type, for example, from adenocarcinoma to squamous cell carcinoma.[1][2]

Q2: What combination therapies have shown promise in overcoming this compound resistance in preclinical models?

A2: Several combination strategies are being investigated:

  • This compound + SHP2 or EGFR inhibitors: To target RTK pathway alterations.[5]

  • This compound + PI3K/mTOR inhibitors: To counteract the activation of the PI3K/AKT/mTOR bypass pathway.[3]

  • This compound + Chemotherapy (e.g., docetaxel): This combination has shown efficacy in patients who were refractory to this compound monotherapy.[10][11]

  • This compound + FGTI-2734 (experimental): This combination aims to block wild-type RAS membrane localization, preventing ERK reactivation.[12][13][14]

  • This compound + RAS(ON) inhibitors: These next-generation compounds target the active form of RAS, potentially overcoming resistance mediated by RAS pathway reactivation.[15]

Q3: How can I generate a this compound-resistant cell line for my experiments?

A3: A common method is to continuously expose a this compound-sensitive KRAS G12C mutant cell line (e.g., NCI-H23, NCI-H358) to gradually increasing concentrations of this compound over a prolonged period.[3][9] Start with a concentration around the IC50 of the parental cell line and incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months. The resulting resistant cell population can then be maintained in a medium containing a steady concentration of this compound.[3]

Q4: Are there differences in resistance mechanisms between different cancer types, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)?

A4: Yes, studies have shown differences in the frequency and types of resistance mechanisms. For example, in one study, acquired genomic alterations at the time of progression were more common in CRC (73%) than in NSCLC (28%).[5] Secondary RAS alterations also appeared to be more frequent in CRC patients compared to NSCLC patients (16% vs. 3%).[5] However, alterations in the RTK pathway were a prevalent mechanism of resistance in both cancer types.[5]

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines

Cell LineStatusThis compound IC50Fold Resistance
NCI-H358Parental (Sensitive)0.13 µM-
NCI-H23Parental (Sensitive)3.2 µM-
SW1573Parental (Inherently Resistant)9.6 µM-
H358ARAcquired Resistance>200-fold increase vs. parental>200x
H23ARAcquired Resistance>600-fold increase vs. parental>600x

Data adapted from preclinical studies.[3][9]

Table 2: Efficacy of this compound Combination Therapies in Clinical Trials

Combination TherapyCancer TypeSettingObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Carboplatin + PemetrexedAdvanced NSCLCFirst-line65%10.8 months
This compound + PanitumumabPre-treated Advanced NSCLC≥ 1 prior treatment45%5.8 months

Data from the CodeBreaK 101 and CodeBreaK 101 dose expansion cohort studies.[8][10]

Experimental Protocols

Protocol 1: Generation of this compound-Acquired Resistant Cell Lines

  • Cell Line Selection: Begin with a KRAS G12C mutant cell line known to be initially sensitive to this compound (e.g., NCI-H23 or NCI-H358).[3]

  • Initial Dosing: Culture the cells in their standard growth medium supplemented with this compound at a concentration close to the predetermined IC50 value.

  • Dose Escalation: Once the cells recover and begin to proliferate consistently, subculture them and increase the this compound concentration by 1.5 to 2-fold.

  • Iterative Process: Repeat the dose escalation step multiple times. This process can take several months. The key is to allow the cell population to adapt and acquire resistance mechanisms.

  • Resistant Clone Isolation: Once cells can proliferate in a high concentration of this compound (e.g., 1-2.5 µM), you can either use the polyclonal population or isolate single-cell clones.[3]

  • Confirmation of Resistance: Perform a dose-response assay (see Protocol 2) to confirm the shift in IC50 compared to the parental cell line.

  • Maintenance: Continuously culture the established resistant cell line in a medium containing the maintenance dose of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Determining IC50 using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to include a vehicle-only control (e.g., DMSO).

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions.[9]

  • Viability Assessment: Use a cell viability reagent such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or a reagent that measures ATP content (e.g., CellTiter-Glo). Follow the manufacturer's instructions for the chosen assay.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-only control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

Sotorasib_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms RTK RTK (e.g., EGFR, MET) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP GEFs KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RTK_bypass RTK Amplification/ Mutation RTK_bypass->RTK Activates KRAS_mut Secondary KRAS Mutations KRAS_mut->KRAS_G12C_GDP Prevents This compound Binding Downstream_mut Downstream Mutations (BRAF, PIK3CA) Downstream_mut->RAF Activates Downstream_mut->PI3K Activates

Caption: Key signaling pathways involved in this compound action and resistance.

Experimental_Workflow start Start with This compound-Sensitive KRAS G12C Cell Line culture Continuous Culture with Increasing this compound Concentrations start->culture establish Establish Stable This compound-Resistant (SR) Cell Line culture->establish characterize Characterize Resistance Mechanisms establish->characterize omics Genomic & Proteomic Analysis (Sequencing, Western Blot) characterize->omics Molecular Level phenotype Phenotypic Assays (Viability, Migration) characterize->phenotype Cellular Level test_combo Test Combination Therapies omics->test_combo Identifies Targets phenotype->test_combo combo_inhibitor SR Cells + this compound + Bypass Pathway Inhibitor test_combo->combo_inhibitor evaluate Evaluate Synergy & Restoration of Sensitivity combo_inhibitor->evaluate

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

References

Sotorasib Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Western blot to assess the effects of Sotorasib on KRAS G12C and its downstream signaling pathways.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Western blot experiments in a question-and-answer format.

Problem Question Possible Causes Solutions
No Signal or Weak Signal Why am I not seeing a band for my target protein (e.g., p-ERK, p-AKT)?1. Ineffective this compound Treatment: The drug may not have effectively inhibited the pathway. 2. Low Protein Expression: The target protein may be expressed at low levels in your cell line.[1] 3. Suboptimal Antibody Concentration: The primary or secondary antibody dilution may be too high.[2] 4. Inefficient Protein Transfer: Proteins may not have transferred properly from the gel to the membrane.[3] 5. Inactive Reagents: Antibodies or detection reagents may have lost activity.[2]1. Verify this compound Activity: Ensure this compound is properly stored and used at an effective concentration (e.g., 100 nM to 1 µM) and for a sufficient duration (e.g., 4-24 hours).[4] 2. Increase Protein Load: Load a higher amount of protein lysate (e.g., 20-40 µg).[5] 3. Optimize Antibody Dilution: Titrate the primary antibody concentration. Refer to the manufacturer's datasheet for recommended starting dilutions. 4. Confirm Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize protein bands.[3] 5. Use Fresh Reagents: Prepare fresh antibody dilutions and ensure ECL substrates are within their expiration date.
High Background Why is my Western blot membrane showing high background, obscuring my bands of interest?1. Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.[6] 2. Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high.[3] 3. Insufficient Washing: Washing steps may not be long or stringent enough to remove unbound antibodies.[3] 4. Membrane Contamination: The membrane may have been handled improperly.[7]1. Optimize Blocking: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST. For phospho-antibodies, BSA is often preferred.[6] 2. Reduce Antibody Concentration: Decrease the concentration of the primary and/or secondary antibody. 3. Improve Washing: Increase the number and duration of washes (e.g., 3 x 10 minutes) with TBST.[3] 4. Handle Membrane with Care: Use clean forceps and avoid touching the membrane with bare hands.[7]
Non-Specific Bands Why am I seeing multiple bands in addition to the expected band for my target protein?1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[3] 2. Protein Degradation: Samples may have degraded, leading to smaller molecular weight bands.[5] 3. Protein Overload: Loading too much protein can lead to non-specific binding.[3] 4. This compound-KRAS G12C Conjugate: When probing for total KRAS, a slight upward shift in the molecular weight of the KRAS G12C band may be observed after this compound treatment due to covalent binding.[8][9]1. Use a More Specific Antibody: Ensure your primary antibody is validated for the intended application and target. Consider using a monoclonal antibody for higher specificity. 2. Use Protease/Phosphatase Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer to protect your samples.[5] 3. Optimize Protein Load: Reduce the amount of protein loaded onto the gel. 4. Interpret KRAS Shift: Be aware of the potential for a band shift with total KRAS G12C after treatment, which indicates successful drug binding.[9]
Unexpected Results I see a decrease in p-ERK at early time points, but the signal returns at later time points. Is this expected?1. Feedback Reactivation: Inhibition of KRAS G12C can lead to feedback reactivation of the MAPK pathway over time (e.g., 24-48 hours).[10][11][12] 2. Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms that reactivate downstream signaling.[13][14]1. Perform a Time-Course Experiment: Analyze p-ERK and p-AKT levels at multiple time points (e.g., 4, 24, 48, 72 hours) to monitor for signal rebound.[4] 2. Investigate Resistance Mechanisms: If studying long-term resistance, consider that reactivation of PI3K/AKT or other bypass pathways can occur.[13][14]

Frequently Asked Questions (FAQs)

1. What are the key proteins to analyze by Western blot when studying the effects of this compound?

The primary targets for Western blot analysis to assess the efficacy of this compound are:

  • Total KRAS and KRAS G12C: To confirm the presence of the target protein.

  • Phospho-ERK1/2 (Thr202/Tyr204): As a key downstream effector of the MAPK pathway, a decrease in p-ERK is a primary indicator of this compound activity.[4]

  • Total ERK1/2: To ensure that changes in p-ERK are not due to changes in the total amount of ERK protein.

  • Phospho-AKT (Ser473): As a key downstream effector of the PI3K pathway, which can also be affected by KRAS signaling.[15]

  • Total AKT: To ensure that changes in p-AKT are not due to changes in the total amount of AKT protein.

  • Loading Control (e.g., GAPDH, β-Actin, Vinculin): To normalize for protein loading across lanes.

2. What is the expected molecular weight for these proteins?

ProteinExpected Molecular Weight
KRAS~21 kDa
p-ERK1/2~42/44 kDa
Total ERK1/2~42/44 kDa
p-AKT~60 kDa
Total AKT~60 kDa
GAPDH~37 kDa
β-Actin~42 kDa
Vinculin~117 kDa

3. What are recommended antibody dilutions?

Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some common starting points based on manufacturer recommendations and literature.

AntibodyStarting DilutionBlocking Buffer
Primary Antibodies
Total KRAS1:10005% Non-fat milk in TBST
p-ERK1/2 (Thr202/Tyr204)1:1000 - 1:20005% BSA in TBST
Total ERK1/21:10005% Non-fat milk in TBST
p-AKT (Ser473)1:10005% BSA in TBST[16]
Total AKT1:10005% Non-fat milk in TBST
GAPDH / β-Actin1:1000 - 1:50005% Non-fat milk in TBST
Secondary Antibodies
Anti-rabbit IgG, HRP-linked1:2000 - 1:50005% Non-fat milk in TBST
Anti-mouse IgG, HRP-linked1:2000 - 1:50005% Non-fat milk in TBST

4. Why do I see sustained or increased p-AKT levels even when p-ERK is inhibited?

This can be indicative of a resistance mechanism. In some contexts, inhibition of the MAPK pathway by this compound can lead to the activation of parallel signaling pathways, such as the PI3K/AKT pathway, to sustain cell proliferation and survival.[13][14]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate growth media and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in growth media to the desired final concentration (e.g., 100 nM to 1 µM).

  • Treatment: Replace the growth media with the this compound-containing media. For control samples, use media with an equivalent concentration of DMSO.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 24, 48 hours).

Protein Lysate Preparation
  • Washing: Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scraping and Collection: Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration using a BCA protein assay.

Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in the appropriate blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Visualizations

This compound Mechanism of Action

Sotorasib_Mechanism This compound This compound KRAS_G12C_GDP KRAS G12C (Inactive-GDP) This compound->KRAS_G12C_GDP KRAS_G12C_GTP KRAS G12C (Active-GTP) This compound->KRAS_G12C_GTP Inhibits Activation KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Caption: this compound covalently binds to inactive KRAS G12C, blocking downstream signaling.

Western Blot Experimental Workflow

WB_Workflow start Start: KRAS G12C Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (4°C, O/N) blocking->primary_ab secondary_ab Secondary Antibody Incubation (RT, 1hr) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for a this compound Western blot experiment.

Troubleshooting Logic

WB_Troubleshooting Result Western Blot Result NoSignal No/Weak Signal Result->NoSignal Issue HighBg High Background Result->HighBg Issue NonSpecific Non-Specific Bands Result->NonSpecific Issue GoodSignal Clear Bands Result->GoodSignal OK Sol_NoSignal Check: - Protein Load - Antibody Dilution - Transfer Efficiency NoSignal->Sol_NoSignal Solution Sol_HighBg Optimize: - Blocking - Washing Steps - Antibody Conc. HighBg->Sol_HighBg Solution Sol_NonSpecific Verify: - Antibody Specificity - Sample Integrity - Protein Load NonSpecific->Sol_NonSpecific Solution

Caption: A logical approach to troubleshooting common Western blot issues.

References

Technical Support Center: Addressing Acquired Resistance to Sotorasib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the KRAS G12C inhibitor, Sotorasib.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound is multifactorial and can be broadly categorized into on-target and off-target mechanisms.[1][2][3][4]

  • On-target mechanisms involve genetic alterations in the KRAS gene itself, which can prevent this compound from binding effectively. These include secondary KRAS mutations at different codons (e.g., G12V, G13D, H95D/Q/R) or amplification of the KRAS G12C allele.[2][3][4][5]

  • Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling to drive tumor growth.[1][2][6] These "bypass tracks" are a common mode of resistance.

Q2: Which bypass signaling pathways are most commonly activated in this compound-resistant tumors?

The most frequently observed bypass pathways involve the reactivation of the MAPK and PI3K/mTOR signaling cascades.[6][7][8] This can be driven by:

  • Receptor Tyrosine Kinase (RTK) activation: Amplification or mutations in genes like EGFR, HER2 (ERBB2), MET, and FGFR can lead to the reactivation of downstream signaling.[1][9][10]

  • Upstream signaling activation: Alterations in upstream regulators such as SHP2 can also contribute to resistance.

  • Downstream mutations: Mutations in downstream effectors like BRAF, NRAS, and MAP2K1 can reactivate the MAPK pathway.[5][10]

  • PI3K/mTOR pathway activation: Gain-of-function mutations in PIK3CA or loss-of-function mutations in PTEN can activate this parallel survival pathway.[6][8][11]

Q3: Are there non-genetic mechanisms of resistance to this compound?

Yes, non-genetic mechanisms also play a significant role in acquired resistance. These include:

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.[1]

  • Histological transformation: In some cases, lung adenocarcinoma can transform into other histological subtypes, such as squamous cell carcinoma, which may be less dependent on KRAS G12C signaling.[2]

  • Signaling network rewiring: Tumors can adapt by rewiring their signaling networks to become less reliant on the KRAS pathway.[6]

Troubleshooting Experimental Challenges

Problem 1: My this compound-resistant cell line shows no new mutations in the KRAS gene or common bypass pathway genes.

  • Possible Cause: Resistance may be driven by non-genetic mechanisms or alterations in less commonly screened genes.

  • Troubleshooting Steps:

    • Perform RNA sequencing: Analyze the transcriptome to identify changes in gene expression, such as the upregulation of RTKs or EMT markers.

    • Phospho-proteomic analysis: Use techniques like mass spectrometry to identify hyperactivated signaling pathways that may not be apparent from genomic data.

    • Investigate epigenetic modifications: Changes in DNA methylation or histone acetylation can alter gene expression and contribute to resistance.

    • Consider histological transformation: If working with in vivo models, perform histological analysis to check for changes in tumor morphology.

Problem 2: I am observing high variability in the response to this compound in my patient-derived xenograft (PDX) models.

  • Possible Cause: The inherent heterogeneity of tumors and the presence of pre-existing resistant subclones can lead to variable responses. Co-mutations in genes like STK11 and KEAP1 can also influence sensitivity.[8]

  • Troubleshooting Steps:

    • Comprehensive baseline characterization: Perform deep genomic and transcriptomic sequencing of the initial PDX tumors to identify co-mutations and the presence of minor subclones.

    • Single-cell sequencing: This can help to dissect the heterogeneity within the tumor and identify rare resistant cell populations.

    • Stratify PDX models: Group your PDX models based on their molecular profiles to identify patterns of response and resistance associated with specific genetic backgrounds.

Problem 3: My combination therapy aimed at overcoming resistance is showing significant toxicity in my animal models.

  • Possible Cause: Overlapping toxicities of the combined agents or off-target effects.

  • Troubleshooting Steps:

    • Dose-response matrix: Conduct a dose-response matrix experiment to identify synergistic and minimally toxic concentrations of the two drugs.

    • Intermittent dosing schedule: Explore alternative dosing schedules, such as intermittent or sequential administration, which can sometimes mitigate toxicity while maintaining efficacy.

    • Pharmacokinetic and pharmacodynamic (PK/PD) analysis: Assess the drug levels and target engagement in the tumor and normal tissues to understand the therapeutic window.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and preclinical studies on this compound.

Table 1: Clinical Efficacy of this compound Monotherapy

Cancer TypeClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Non-Small Cell Lung Cancer (NSCLC)CodeBreaK10041%[9]6.3 months[9]
Colorectal Cancer (CRC)CodeBreaK10012%[9]4.2 months[9]

Table 2: Acquired Genomic Alterations at Progression on this compound

Cancer TypeClinical TrialPatients with at least one new genomic alterationMost Prevalent Putative Resistance Pathway
NSCLCCodeBreaK10028%[9]Receptor Tyrosine Kinase (RTK) Pathway[9]
CRCCodeBreaK10073%[9]Receptor Tyrosine Kinase (RTK) Pathway[9]

Table 3: Efficacy of this compound Combination Therapies (First-Line NSCLC)

CombinationClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound + Platinum Doublet ChemotherapyCodeBreaK 101 (Phase IB)65%[12]10.8 months[12]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line-Derived Xenograft (CDX) Model

This protocol is based on methodologies described in published research.[6]

  • Cell Line Selection: Start with a this compound-sensitive KRAS G12C mutant cell line (e.g., H358).

  • Tumor Implantation: Subcutaneously inject parental H358 cells into immunocompromised mice.

  • Initial this compound Treatment: Once tumors are established, begin daily treatment with a therapeutic dose of this compound.

  • Monitoring Tumor Growth: Monitor tumor volume regularly. A significant reduction in growth compared to vehicle-treated controls is expected.

  • Harvesting and Re-implantation: After a prolonged treatment period (e.g., two months), harvest the residual tumor tissue.

  • Second Round of Treatment: Re-implant the harvested tumor tissue into new mice and repeat the daily this compound treatment for another extended period.

  • Confirmation of Resistance: The resulting tumors that grow progressively under continuous this compound treatment are considered to have acquired resistance. This can be confirmed by comparing their growth rate to that of parental tumors under the same treatment.

Protocol 2: Analysis of Signaling Pathway Activation by Western Blot

  • Cell Lysis: Lyse parental and this compound-resistant cells with and without this compound treatment using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathways.

Visualizations

Sotorasib_Resistance_Pathways cluster_upstream Upstream Signals cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway RTK RTK (EGFR, HER2, MET, FGFR) KRAS_G12C KRAS G12C RTK->KRAS_G12C PI3K PI3K RTK->PI3K RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation Survival ERK->Proliferation_MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation Survival mTOR->Proliferation_PI3K This compound This compound This compound->KRAS_G12C Bypass_Activation Bypass Activation (e.g., SHP2, NRAS, BRAF) Bypass_Activation->RAF Bypass_Activation->PI3K

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow_Resistance_Analysis cluster_model_dev Model Development cluster_analysis Molecular Analysis cluster_validation Therapeutic Strategy Validation Patient_Tumor Patient Tumor (this compound Sensitive) PDX_generation Generate PDX or Cell Line Patient_Tumor->PDX_generation Sotorasib_Treatment Continuous This compound Treatment PDX_generation->Sotorasib_Treatment Resistant_Model Acquired Resistant Model Sotorasib_Treatment->Resistant_Model Genomic_Analysis Genomic Analysis (WES, ctDNA) Resistant_Model->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-seq) Resistant_Model->Transcriptomic_Analysis Proteomic_Analysis Proteomic Analysis (Western Blot, Mass Spec) Resistant_Model->Proteomic_Analysis Identify_Mechanism Identify Resistance Mechanism Genomic_Analysis->Identify_Mechanism Transcriptomic_Analysis->Identify_Mechanism Proteomic_Analysis->Identify_Mechanism Combination_Therapy Design Combination Therapy Identify_Mechanism->Combination_Therapy In_Vitro_Testing In Vitro Testing (Cell Viability) Combination_Therapy->In_Vitro_Testing In_Vivo_Validation In Vivo Validation (Resistant Model) In_Vitro_Testing->In_Vivo_Validation Efficacy_Assessment Assess Efficacy In_Vivo_Validation->Efficacy_Assessment

References

Validation & Comparative

A Preclinical Head-to-Head: Sotorasib vs. Adagrasib in KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective preclinical comparison of two pioneering KRAS G12C inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849), supported by experimental data. Both agents have ushered in a new era of targeted therapy for KRAS-mutant cancers, yet preclinical evidence reveals distinct pharmacological profiles that may influence their clinical application.

This guide synthesizes available preclinical data to illuminate the key differences in their mechanism of action, efficacy, selectivity, pharmacokinetics, and mechanisms of resistance.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative preclinical data for this compound and adagrasib.

ParameterThis compound (AMG-510)Adagrasib (MRTX849)Reference
Binding Affinity (Kd) -9.59 nM (to KRAS G12C)[1]
In Vitro Potency (IC50) 8.88 nM (KRAS G12C nucleotide exchange inhibition)5 nM (Potency)[2][3]
Cellular Potency (IC50) Similar in vitro sensitivities in murine KRAS G12C lung cancer cell lines to adagrasib.Similar in vitro sensitivities in murine KRAS G12C lung cancer cell lines to this compound.[2]
Selectivity Pan-RAS G12C inhibitor (also inhibits NRAS G12C and HRAS G12C). Five-fold more potent against NRAS G12C than KRAS G12C.Highly selective for KRAS G12C.[4]
ParameterThis compound (AMG-510)Adagrasib (MRTX849)Reference
Animal Model MiceRats[5]
Dose 20 mg/kg (oral)15 mg/kg (oral)[5]
Cmax 4,231 ± 1,208 ng/mL122.3 ng/mL[5]
Tmax 0.21 ± 0.06 h6 h[5]
t1/2 (half-life) 0.60 ± 0.06 h10.13 h[5]
AUC0–4h 3,766 ± 896 ng·h/mL-[5]
Oral Bioavailability -50.72% (in rats)[5]
CNS Penetration Limited data available.Demonstrates dose-dependent CNS penetration. Unbound brain to unbound plasma concentration ratio (Kp,uu) of approximately 1 at 8 hours in mice.[2]

Mechanism of Action: Covalent Inhibition with Subtle Differences

Both this compound and adagrasib are covalent inhibitors that target the mutant cysteine-12 residue of the KRAS G12C protein. They lock the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[6] However, their binding interactions and selectivity profiles exhibit key differences.

This compound binds irreversibly to the active site of the mutant KRAS protein.[6] In contrast, adagrasib's binding is described as a selective, covalent interaction that may have reversible characteristics, offering potential flexibility in treatment regimens.[6]

A crucial distinction lies in their selectivity. Preclinical studies have shown that this compound is a pan-RAS G12C inhibitor, demonstrating activity against NRAS G12C and HRAS G12C as well.[4] Notably, it is reportedly five times more potent against NRAS G12C than KRAS G12C.[4] Adagrasib, on the other hand, is highly selective for the KRAS G12C mutant.[4]

In Vitro and In Vivo Efficacy

Preclinical studies in murine KRAS G12C-driven lung cancer cell lines have demonstrated similar in vitro sensitivities to both this compound and adagrasib.[2] However, in vivo responses to adagrasib in orthotopic tumor models ranged from progressive growth to modest tumor shrinkage, highlighting the influence of the tumor microenvironment and host factors on efficacy.[2]

Combination strategies have shown promise in preclinical models. For instance, combining a KRAS G12C inhibitor with a SHP2 inhibitor demonstrated synergistic in vitro growth inhibition and, in some in vivo models, led to tumor shrinkage.[2]

Pharmacokinetics: A Tale of Two Profiles

Preclinical pharmacokinetic studies reveal significant differences between the two inhibitors. Adagrasib exhibits a notably longer half-life of approximately 24 hours compared to this compound's half-life of around 5.5 hours.[7]

Furthermore, preclinical data strongly suggests that adagrasib has superior central nervous system (CNS) penetration.[2][7] In mouse models, adagrasib demonstrated an unbound brain-to-plasma concentration ratio of approximately 1, indicating significant distribution into the brain.[2] This is a critical consideration for the treatment of brain metastases, which are common in KRAS G12C-mutated cancers.

Mechanisms of Resistance

Resistance to KRAS G12C inhibitors is a significant clinical challenge, and preclinical studies have elucidated several underlying mechanisms. These can be broadly categorized as "on-target" and "off-target" resistance.

On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent the drug from binding or reactivate the protein.

Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. Key bypass pathways identified in preclinical models include the MAPK and PI3K-AKT-mTOR pathways. Interestingly, some secondary KRAS mutations that confer resistance to one inhibitor may remain sensitive to the other, suggesting the potential for sequential therapy.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the KRAS signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the logical relationship of resistance mechanisms.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Inhibits (Covalent) Adagrasib Adagrasib Adagrasib->KRAS_GDP Inhibits (Covalent)

Caption: Simplified KRAS signaling pathway and points of inhibition by this compound and adagrasib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines KRAS G12C Mutant Cancer Cell Lines Treatment Treat with this compound or Adagrasib Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (pERK, pAKT) Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Xenograft Tumor Model (Mice) Drug_Admin Administer this compound or Adagrasib Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Volume Drug_Admin->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Drug_Admin->PK_Analysis TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI

Caption: General experimental workflow for preclinical evaluation of KRAS G12C inhibitors.

Resistance_Mechanisms Resistance Mechanisms of Resistance to KRAS G12C Inhibitors On_Target On-Target Resistance Resistance->On_Target Off_Target Off-Target Resistance Resistance->Off_Target Secondary_Mutations Secondary KRAS Mutations (e.g., at binding site) On_Target->Secondary_Mutations KRAS_Amplification KRAS G12C Amplification On_Target->KRAS_Amplification MAPK_Reactivation MAPK Pathway Reactivation Off_Target->MAPK_Reactivation PI3K_Activation PI3K/AKT/mTOR Pathway Activation Off_Target->PI3K_Activation Other_Bypass Other Bypass Tracks Off_Target->Other_Bypass

References

Sotorasib in the Spotlight: A Comparative Analysis of KRAS G12C Inhibitors for Tumor Growth Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sotorasib's performance against other emerging therapies targeting the KRAS G12C mutation. We delve into the supporting experimental data, detailed methodologies, and the underlying molecular pathways to offer a comprehensive overview of the current landscape.

This compound (formerly AMG 510) marked a significant breakthrough in oncology as the first FDA-approved targeted therapy for tumors harboring the KRAS G12C mutation.[1][2][3] This mutation, present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal and appendix cancers, and 1-3% of other solid tumors, has long been considered "undruggable."[1][4][5] this compound's approval has paved the way for a new class of targeted agents, fundamentally altering the treatment paradigm for this patient population.

This guide will compare this compound with its key competitors, Adagrasib and the next-generation inhibitor Divarasib, focusing on their efficacy in inhibiting tumor growth, supported by data from pivotal clinical trials.

Comparative Efficacy of KRAS G12C Inhibitors

The clinical development of this compound and its alternatives has provided valuable insights into their anti-tumor activity. The following tables summarize the key efficacy data from major clinical trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

This compound (CodeBreaK 100 & 200 Trials)

The CodeBreaK clinical trial program has been instrumental in establishing the efficacy and safety of this compound. The phase 1/2 CodeBreaK 100 trial demonstrated promising and durable clinical benefit in heavily pretreated patients with KRAS G12C-mutated NSCLC.[1][5][6] The subsequent phase 3 CodeBreaK 200 trial provided a direct comparison against standard-of-care chemotherapy.

Efficacy EndpointCodeBreaK 100 (Phase 2)CodeBreaK 200 (Phase 3)
Objective Response Rate (ORR) 37.1%[2][7]28.1%
Disease Control Rate (DCR) 80.6%[7]Not Reported
Median Duration of Response (DoR) 11.1 months8.6 months
Median Progression-Free Survival (PFS) 6.8 months[5][8]5.6 months
Median Overall Survival (OS) 12.5 months[1][6]10.6 months
Adagrasib (KRYSTAL-1 Trial)

Adagrasib is another potent KRAS G12C inhibitor that has shown significant clinical activity in the KRYSTAL-1 trial.

Efficacy EndpointKRYSTAL-1 (Phase 1/2)
Objective Response Rate (ORR) 43.0%[9][10]
Disease Control Rate (DCR) 80%[11]
Median Duration of Response (DoR) 12.4 months[9][10][11]
Median Progression-Free Survival (PFS) 6.9 months[9][10][11]
Median Overall Survival (OS) 14.1 months[9][10][11]
Divarasib (Phase 1 Trial)

Divarasib, a next-generation KRAS G12C inhibitor, has demonstrated impressive early results in a phase 1 clinical trial, suggesting potentially greater potency.[12]

Efficacy EndpointPhase 1 (NSCLC Cohort)
Objective Response Rate (ORR) 53.4%[12][13]
Disease Control Rate (DCR) Not Reported
Median Duration of Response (DoR) 14.0 months[14]
Median Progression-Free Survival (PFS) 13.1 months[12][13]
Median Overall Survival (OS) Not Reported

The KRAS G12C Signaling Pathway and this compound's Mechanism of Action

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.

This compound is a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets the mutant cysteine-12 residue of the KRAS G12C protein.[1] By covalently binding to this residue, this compound traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activation KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP Exchange SHP2 SHP2 KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Irreversible Binding

Caption: this compound's mechanism of action within the KRAS G12C signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key clinical trials.

CodeBreaK 100 (this compound)
  • Study Design: A multicenter, single-group, open-label phase 1/2 trial.[6]

  • Patient Population: Patients with KRAS G12C-mutated, locally advanced or metastatic solid tumors who had progressed on prior therapies.[1][6] The NSCLC cohort included patients who had received prior platinum-based chemotherapy and/or immunotherapy.[5][15]

  • Intervention: this compound administered orally at a dose of 960 mg once daily.[5][6][8]

  • Primary Endpoints:

    • Phase 1: Safety and tolerability.[6]

    • Phase 2: Objective response rate (ORR) as assessed by blinded independent central review.[5][6]

  • Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[15]

  • Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

KRYSTAL-1 (Adagrasib)
  • Study Design: A multicohort phase 1/2 study.[16]

  • Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had been previously treated.[9][10][16] The NSCLC cohort included patients with unresectable or metastatic disease.[11]

  • Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[9][10][16]

  • Primary Endpoint: Objective response rate (ORR) per blinded independent central review.[11]

  • Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[11]

  • Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

Divarasib Phase 1 Trial
  • Study Design: An ongoing, open-label, multicenter phase 1 study.[17]

  • Patient Population: Patients with advanced KRAS G12C-positive solid tumors, including NSCLC.[4]

  • Intervention: Divarasib administered orally once daily at doses ranging from 50-400 mg.[4][17]

  • Primary Objective: Safety.[17]

  • Secondary Objectives: Preliminary antitumor activity, including ORR, DoR, and PFS.[17]

  • Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

Preclinical Validation Workflow

The development of KRAS G12C inhibitors like this compound involves a rigorous preclinical evaluation process to assess their potency, selectivity, and in vivo efficacy before advancing to clinical trials.

Preclinical_Workflow cluster_discovery Drug Discovery & In Vitro Validation cluster_invivo In Vivo Efficacy Models cluster_pkpd Pharmacokinetics & Pharmacodynamics cluster_tox Toxicology Assessment Biochemical_Assay Biochemical Assays (Potency & Selectivity) Cell_Based_Assay Cell-Based Assays (KRAS G12C Mutant Cell Lines) Biochemical_Assay->Cell_Based_Assay Signaling_Analysis Downstream Signaling Analysis (pERK, etc.) Cell_Based_Assay->Signaling_Analysis CDX_models Cell Line-Derived Xenograft (CDX) Models Signaling_Analysis->CDX_models PDX_models Patient-Derived Xenograft (PDX) Models CDX_models->PDX_models Tumor_Growth_Inhibition Tumor Growth Inhibition Assessment PDX_models->Tumor_Growth_Inhibition PK_studies Pharmacokinetic (PK) Studies in Animals Tumor_Growth_Inhibition->PK_studies PD_studies Pharmacodynamic (PD) Biomarker Analysis PK_studies->PD_studies Tox_studies In Vivo Toxicology Studies PD_studies->Tox_studies

Caption: A generalized workflow for the preclinical validation of KRAS G12C inhibitors.

Conclusion

This compound has established a new standard of care for patients with KRAS G12C-mutated tumors, demonstrating significant and durable clinical benefit. The emergence of Adagrasib and the promising early data from Divarasib indicate a rapidly evolving and competitive therapeutic landscape. While cross-trial comparisons should be interpreted with caution due to differences in study populations and designs, the available data suggest that newer agents may offer improved efficacy. The ongoing head-to-head clinical trials, such as the KRASCENDO 1 trial comparing Divarasib to this compound and Adagrasib, will be critical in defining the optimal treatment strategies for this patient population.[13][14] Continued research into mechanisms of resistance and the development of combination therapies will be essential to further improve outcomes for patients with KRAS G12C-driven cancers.

References

Sotorasib Biomarker Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of companion diagnostics and emerging biomarkers for the targeted therapy sotorasib (Lumakras®), focusing on performance data and experimental methodologies to guide researchers and drug development professionals.

This compound, a first-in-class KRAS G12C inhibitor, has shown significant clinical activity in patients with non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation. The efficacy of this targeted therapy is contingent on the accurate identification of the KRAS G12C mutation. This guide provides a comprehensive comparison of the U.S. Food and Drug Administration (FDA)-approved companion diagnostics and other relevant biomarker assessment methods for this compound, supported by experimental data from key clinical trials.

Comparative Analysis of this compound Companion Diagnostics

Two companion diagnostics are currently FDA-approved to identify patients eligible for this compound treatment: a tissue-based real-time polymerase chain reaction (PCR) test, the QIAGEN therascreen® KRAS RGQ PCR Kit, and a blood-based next-generation sequencing (NGS) assay, the Guardant360® CDx.

FeatureQIAGEN therascreen® KRAS RGQ PCR KitGuardant360® CDx
Technology Real-Time PCRNext-Generation Sequencing (NGS)
Sample Type Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissuePlasma (circulating tumor DNA - ctDNA)
Approval Basis CodeBreaK 100 trialCodeBreaK 100 trial[1][2]
Objective Response Rate (ORR) in Identified Patients (NSCLC) 37.1% in the phase 2 CodeBreaK 100 trial[3]Consistent with tissue-based testing in the CodeBreaK 100 trial[1][2]
Turnaround Time Approximately 8 hours for the assay itselfResults returned within 7 days from blood draw[1]

Concordance Between Tissue and Liquid Biopsy

The clinical validation of the Guardant360® CDx was based on its concordance with the QIAGEN therascreen® KRAS RGQ PCR Kit. In a cohort of 189 patients, the positive percent agreement (PPA) and negative percent agreement (NPA) were determined.

ParameterAgreement Rate (95% CI)
Positive Percent Agreement (PPA) 71% (62% - 79%)[1][4]
Negative Percent Agreement (NPA) 100% (95% - 100%)[1][4]
Overall Percent Agreement (OPA) 82% (76% - 87%)[1][4]

These data indicate a high concordance between the two assays, particularly in confirming the absence of the KRAS G12C mutation. The lower PPA suggests that some patients who are positive by tissue biopsy may not have detectable levels of the mutation in their circulating tumor DNA (ctDNA).

The Role of Circulating Tumor DNA (ctDNA) in Monitoring Treatment Response

Beyond its use as a companion diagnostic, ctDNA analysis has emerged as a valuable tool for monitoring patient response to this compound and detecting resistance. Studies have shown that the clearance of KRAS G12C-mutant ctDNA early in the course of treatment is associated with improved clinical outcomes.

In one study, patients who achieved clearance of KRAS G12C-mutant ctDNA had a significantly higher objective response rate (80% vs. 8%), longer median progression-free survival (7.9 vs. 2.8 months), and longer median overall survival (16.8 vs. 6.4 months) compared to those who did not achieve clearance[3][5]. Furthermore, a dynamic increase in the variant allele fraction of KRAS G12C in ctDNA could anticipate radiological disease progression in a majority of patients[3][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the experimental protocols for the key this compound biomarker validation assays.

QIAGEN therascreen® KRAS RGQ PCR Kit (Tissue)

The therascreen® KRAS RGQ PCR Kit is a real-time PCR assay for the qualitative detection of seven somatic mutations in the human KRAS gene, including G12C, from DNA extracted from FFPE tumor tissue.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue sections using the QIAamp DSP DNA FFPE Tissue Kit.

  • PCR Amplification: The assay utilizes Amplification Refractory Mutation System (ARMS) technology for allele-specific amplification and Scorpions® technology for detection. The kit includes seven mutation-specific reactions and one control reaction.

  • Real-Time PCR: The reactions are performed on the Rotor-Gene Q MDx instrument.

  • Data Analysis: The instrument's software analyzes the amplification data to determine the presence or absence of the KRAS G12C mutation.

Guardant360® CDx (Liquid Biopsy)

The Guardant360® CDx is a next-generation sequencing (NGS)-based assay that analyzes ctDNA from plasma for genomic alterations in 55 genes, including KRAS.

Methodology:

  • Blood Collection: Whole blood is collected in Streck Cell-Free DNA BCT® tubes.

  • Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood, and cell-free DNA is extracted.

  • Library Preparation: DNA libraries are prepared from the extracted cfDNA.

  • Next-Generation Sequencing: The libraries are sequenced using high-throughput NGS technology.

  • Bioinformatic Analysis: A proprietary bioinformatics pipeline is used to analyze the sequencing data and identify genomic alterations, including the KRAS G12C mutation.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes can aid in understanding the rationale and methodology of this compound biomarker validation.

KRAS_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS (GDP-bound) KRAS (Inactive/GDP) Receptor Tyrosine Kinase (RTK)->KRAS (GDP-bound) KRAS (GTP-bound) KRAS (Active/GTP) KRAS (GTP-bound)->KRAS (GDP-bound) GAP RAF RAF KRAS (GTP-bound)->RAF KRAS (GDP-bound)->KRAS (GTP-bound) GEF This compound This compound This compound->KRAS (GTP-bound) Inhibits G12C mutant MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival Cell Proliferation, Survival ERK->Cell Proliferation, Survival

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

Biomarker_Validation_Workflow cluster_patient Patient Enrollment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_treatment Treatment Decision Patient with Advanced NSCLC Patient with Advanced NSCLC Tumor Tissue Biopsy Tumor Tissue Biopsy Patient with Advanced NSCLC->Tumor Tissue Biopsy Blood Draw Blood Draw Patient with Advanced NSCLC->Blood Draw Tissue-based Assay (e.g., PCR) Tissue-based Assay (e.g., PCR) Tumor Tissue Biopsy->Tissue-based Assay (e.g., PCR) Liquid Biopsy Assay (e.g., NGS) Liquid Biopsy Assay (e.g., NGS) Blood Draw->Liquid Biopsy Assay (e.g., NGS) KRAS G12C Positive KRAS G12C Positive Tissue-based Assay (e.g., PCR)->KRAS G12C Positive KRAS G12C Negative KRAS G12C Negative Tissue-based Assay (e.g., PCR)->KRAS G12C Negative Liquid Biopsy Assay (e.g., NGS)->KRAS G12C Positive Liquid Biopsy Assay (e.g., NGS)->KRAS G12C Negative This compound Treatment This compound Treatment KRAS G12C Positive->this compound Treatment Alternative Therapy Alternative Therapy KRAS G12C Negative->Alternative Therapy Biomarker_Comparison_Logic Patient Sample Patient Sample Tissue Biopsy Tissue Biopsy Patient Sample->Tissue Biopsy Liquid Biopsy Liquid Biopsy Patient Sample->Liquid Biopsy PCR/IHC PCR/IHC Tissue Biopsy->PCR/IHC NGS NGS Tissue Biopsy->NGS Sanger Sequencing Sanger Sequencing Tissue Biopsy->Sanger Sequencing Liquid Biopsy->NGS This compound Eligibility This compound Eligibility PCR/IHC->this compound Eligibility NGS->this compound Eligibility Sanger Sequencing->this compound Eligibility

References

Independent Verification of Sotorasib's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sotorasib's mechanism of action against other KRAS G12C inhibitors, supported by experimental data. We delve into the specifics of its covalent binding, downstream signaling effects, and how it stacks up against key alternatives like Adagrasib and Glecirasib.

This compound (formerly AMG 510) is a pioneering, first-in-class oral small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] This mutation, found in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, results in the KRAS protein being locked in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival.[1][3]

The core mechanism of this compound involves the covalent modification of the mutant cysteine residue at position 12 of the KRAS protein.[2][4] This irreversible binding occurs within the switch-II pocket of the inactive, GDP-bound form of KRAS G12C, effectively trapping the oncoprotein in an "off" state.[1][2][3] By preventing the exchange of GDP for GTP, this compound blocks the interaction of KRAS G12C with its downstream effectors, leading to the suppression of critical signaling pathways, most notably the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways.[3] This targeted inhibition ultimately leads to the cessation of tumor cell growth and induction of apoptosis.[5]

Comparative Analysis of KRAS G12C Inhibitors

While this compound was the first to receive regulatory approval, other KRAS G12C inhibitors, such as Adagrasib and Glecirasib, have since emerged, offering potential advantages in certain clinical contexts. The following tables summarize the key comparative data based on available independent studies and clinical trial results.

Table 1: Mechanism of Action and Biochemical Potency
FeatureThis compoundAdagrasibGlecirasib
Binding Mechanism Covalent, irreversible binding to Cys12 in the switch-II pocket of GDP-bound KRAS G12C.[1][2][3]Covalent, irreversible binding to Cys12 in the switch-II pocket of GDP-bound KRAS G12C.[2]Highly selective, covalent, oral inhibitor of KRAS G12C.
Half-life ~5.5 hours[6]~24 hours[6]Not explicitly stated in the provided results.
CNS Penetration Limited data available, some case reports suggest intracranial activity.[6]Demonstrates ability to penetrate the central nervous system.[2][6]Not explicitly stated in the provided results.
Resistance Mutations Point mutations at other sites can confer resistance.[6]Different mutational profiles can promote resistance compared to this compound; for example, H95 mutations affect Adagrasib but not this compound.[6]Not explicitly stated in the provided results.
Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
MetricThis compound (CodeBreaK 100/200)Adagrasib (KRYSTAL-1)Glecirasib (Phase II)
Objective Response Rate (ORR) 37.1% (Phase II)[7] / 28.1% (Phase III)[7]43%[7]47.9%[7]
Median Progression-Free Survival (PFS) 6.8 months (Phase II)[7] / 5.6 months (Phase III)[7]6.5 months[7]8.2 months[7]
Disease Control Rate (DCR) ~81%Not explicitly stated in the provided results.86.3%[7]
Median Overall Survival (OS) 12.5 months (2-year follow-up)Not explicitly stated in the provided results.13.6 months[7]

Note: Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.

Experimental Protocols for Mechanism Verification

Verifying the mechanism of action of KRAS G12C inhibitors like this compound involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical KRAS G12C Binding Assay (HTRF-based)

This assay quantitatively measures the binding of an inhibitor to the KRAS G12C protein.

  • Principle: A competitive assay format using a fluorescently labeled GTP analog (GTP-Red) that binds to a 6His-tagged human KRAS G12C protein. An anti-6His antibody labeled with a FRET donor (Europium cryptate) is also added. When GTP-Red is bound to KRAS G12C, FRET occurs. A test compound that competes with GTP-Red for binding will disrupt FRET.[8]

  • Materials:

    • 96- or 384-well low volume white plates

    • 6His-tagged human KRAS G12C protein

    • GTP-Red reagent

    • Anti-6His Cryptate-labeled antibody

    • Test compounds (e.g., this compound) and controls (e.g., unlabeled GTP, GDP)

  • Protocol:

    • Dispense test compounds or standards into the assay plate.

    • Add the 6His-tagged KRAS G12C protein to each well.

    • Prepare a mix of the anti-6His antibody labeled with Europium cryptate and the GTP-Red reagent.

    • Dispense the HTRF reagent mix into each well.

    • Incubate the plate according to the manufacturer's instructions.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Cellular Target Engagement Assay (NanoBRET™)

This assay determines if the inhibitor can bind to KRAS G12C within a live cell context.

  • Principle: The NanoBRET™ assay measures protein-protein or compound-protein interactions in live cells. KRAS G12C is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to KRAS G12C is added to the cells. If the tracer is in close proximity to NanoLuc®, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to KRAS G12C will reduce the BRET signal.

  • Materials:

    • Cell line expressing NanoLuc®-KRAS G12C fusion protein (e.g., HEK293)

    • NanoBRET™ KRAS G12C tracer

    • Nano-Glo® Substrate

    • Test compounds

  • Protocol:

    • Seed cells expressing NanoLuc®-KRAS G12C into a 96-well plate.

    • The following day, treat the cells with a dilution series of the test compound.

    • Add the NanoBRET™ tracer to all wells.

    • Add the Nano-Glo® Substrate to induce the luciferase reaction.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence measurements.

    • Calculate the NanoBRET™ ratio and determine the IC50 of the test compound.

Western Blot Analysis of Downstream Signaling

This method assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of key downstream signaling proteins like ERK.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to determine the activation state of signaling proteins. A decrease in the phosphorylated form of a protein (e.g., p-ERK) relative to the total amount of that protein indicates pathway inhibition.[9]

  • Materials:

    • KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)

    • Test compounds (this compound, etc.)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Culture KRAS G12C mutant cells and treat with various concentrations of the inhibitor for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the data.

    • Quantify the band intensities to determine the relative levels of p-ERK.[10]

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate this compound's mechanism of action, the experimental workflow for its verification, and a comparison with its alternatives.

Sotorasib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_cycle KRAS Cycle cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS G12C (Inactive - GDP) RTK->KRAS_GDP Signal KRAS_GTP KRAS G12C (Active - GTP) KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Binding (Irreversible) Apoptosis Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound covalently binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and blocking downstream MAPK signaling, which inhibits cell proliferation and promotes apoptosis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Overall Validation Assay_Prep Prepare KRAS G12C Protein & Inhibitor Dilutions HTRF HTRF Binding Assay Assay_Prep->HTRF Biochem_Analysis Calculate IC50 (Binding Affinity) HTRF->Biochem_Analysis Validation Confirm Covalent Binding & Functional Inhibition Biochem_Analysis->Validation Cell_Culture Culture KRAS G12C Mutant Cell Line Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment NanoBRET NanoBRET Assay (Target Engagement) Inhibitor_Treatment->NanoBRET Western_Blot Western Blot (Downstream Signaling) Inhibitor_Treatment->Western_Blot Cell_Analysis Determine Cellular IC50 & pERK Inhibition NanoBRET->Cell_Analysis Western_Blot->Cell_Analysis Cell_Analysis->Validation

Caption: Workflow for verifying this compound's mechanism, from biochemical binding assays to cell-based target engagement and downstream signaling analysis.

Inhibitor_Comparison cluster_attributes Comparative Attributes This compound This compound Efficacy Clinical Efficacy (ORR, PFS) This compound->Efficacy ORR: ~37% PFS: ~6.8 mo Safety Safety Profile (Adverse Events) This compound->Safety PK Pharmacokinetics (Half-life) This compound->PK Short Half-life (~5.5h) CNS CNS Activity This compound->CNS Limited Data Resistance Resistance Profile This compound->Resistance Adagrasib Adagrasib Adagrasib->Efficacy ORR: ~43% PFS: ~6.5 mo Adagrasib->Safety Adagrasib->PK Long Half-life (~24h) Adagrasib->CNS Demonstrated Penetration Adagrasib->Resistance Different Resistance Mutations Glecirasib Glecirasib Glecirasib->Efficacy ORR: ~48% PFS: ~8.2 mo Glecirasib->Safety

Caption: A logical comparison of this compound, Adagrasib, and Glecirasib across key attributes including efficacy, safety, pharmacokinetics, CNS activity, and resistance profiles.

References

Safety Operating Guide

Proper Disposal of Sotorasib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the cytotoxic drug Sotorasib, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and professionals in drug development are tasked with the critical responsibility of managing hazardous materials safely. This compound, a targeted therapy used in cancer research and treatment, is classified as a cytotoxic agent and requires specific procedures for its proper disposal to mitigate risks to human health and the environment. Adherence to these protocols is paramount for maintaining a safe laboratory setting.

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must follow established guidelines for cytotoxic waste. This involves a multi-step process of segregation, containment, labeling, and transfer for specialized disposal.

  • Segregation at the Source: All materials that have come into contact with this compound, including unused drug, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, pipette tips), and cleaning materials, must be immediately segregated from other laboratory waste streams.[1][2] This is a critical step to prevent cross-contamination.

  • Use of Designated Containers: Segregated this compound waste should be placed in rigid, leak-proof containers that are clearly marked with the cytotoxic hazard symbol.[1][2]

    • Sharps: Needles, scalpels, and other sharp objects contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[2]

    • Non-Sharps: Solid waste such as gloves, gowns, and vials should be placed in a yellow container with a purple lid, or as per institutional guidelines for cytotoxic waste.

    • Liquids: Liquid waste containing this compound should be collected in sealed, leak-proof containers.

  • Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents as required by local and national regulations.

  • Storage: Cytotoxic waste should be stored in a secure, designated area with limited access and proper ventilation while awaiting pickup.[3]

  • Disposal: The final disposal of this compound waste must be conducted by a certified hazardous waste transporter to a permitted treatment facility.[4] The primary method for the destruction of cytotoxic waste is high-temperature incineration.

Unused this compound medication should not be disposed of in regular trash or flushed down the toilet. It should be returned to the oncology team or specialty pharmacy for proper disposal.

Chemical Degradation Data

Studies on the forced degradation of this compound have shown that it is susceptible to degradation under specific chemical conditions. This information can be valuable for decontamination procedures in the event of a spill, although it does not replace the need for proper disposal of bulk waste via incineration. A study on the forced degradation of this compound revealed significant degradation in acidic, basic, and oxidative environments, while it remained relatively stable under thermal and photolytic stress.[5]

ConditionReagent/MethodStability of this compound
Acidic Not specifiedSignificant degradation
Basic Not specifiedSignificant degradation
Oxidative Not specifiedSignificant degradation
Thermal Not specifiedRelatively stable
Photolytic Not specifiedRelatively stable

Table 1: Summary of this compound stability under forced degradation conditions.[5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Alert and Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.

  • Containment: Cover the spill with absorbent pads to prevent it from spreading.

  • Decontamination: Clean the spill area starting from the outside and working inward. Given this compound's susceptibility to degradation, a decontamination solution that is acidic, basic, or oxidative may be effective. However, it is crucial to follow institution-specific protocols for cleaning cytotoxic spills. If a specific decontamination agent is not available, use a detergent solution followed by a thorough rinsing.

  • Waste Disposal: All materials used for cleaning the spill must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to the appropriate safety officer or department as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related materials in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Segregation and Containment cluster_2 Final Disposal start This compound Used in Experiment waste_generated Waste Generated (Unused drug, contaminated labware, PPE) start->waste_generated sharps Sharps Waste (Needles, scalpels) waste_generated->sharps Is it a sharp? non_sharps Non-Sharps Solid Waste (Gloves, vials, gowns) waste_generated->non_sharps Is it a non-sharp solid? liquid_waste Liquid Waste waste_generated->liquid_waste Is it a liquid? sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container non_sharps_container Place in Labeled Cytotoxic Waste Bag/Container non_sharps->non_sharps_container liquid_container Place in Sealed, Leak-Proof Cytotoxic Container liquid_waste->liquid_container storage Store in Secure, Designated Area sharps_container->storage non_sharps_container->storage liquid_container->storage transport Transport by Certified Hazardous Waste Hauler storage->transport incineration High-Temperature Incineration transport->incineration

References

Personal protective equipment for handling Sotorasib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Sotorasib

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent active pharmaceutical ingredient. Adherence to these procedural steps is essential for ensuring a safe laboratory environment.

This compound is classified as a toxic substance and a moderate to severe irritant to the skin and eyes.[1][2] It may also cause respiratory irritation.[2][3] Therefore, handling should only be performed by personnel trained and familiar with potent pharmaceutical ingredients.[1]

Hazard Summary
Hazard TypeDescriptionCitations
Toxicity Toxic, contains a pharmaceutically active ingredient. Harmful if swallowed.[1][2]
Irritation Moderate to severe irritant to skin and eyes. May cause respiratory irritation.[1][2][3]
Combustibility The active pharmaceutical ingredient can form combustible dust concentrations in the air, presenting an explosion hazard risk.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following recommendations are based on safety data sheets and best practices for handling hazardous drugs.

Eye and Face Protection
  • Required: Safety goggles with side-shields should be worn at all times.[2][5]

  • Recommended for Splash Risk: A full-face shield should be used in addition to goggles when there is a potential for splashing.[4]

Skin Protection
  • Gloves: Protective gloves are mandatory.[2][5] For administering antineoplastic hazardous drugs, it is recommended to wear two pairs of chemotherapy-rated gloves.[6]

  • Lab Coat/Gown: An impervious lab coat or gown should be worn to prevent skin contact.[2][4][5] Gowns should be shown to be resistant to permeability by hazardous drugs.[6]

Respiratory Protection
  • Standard Operations: When handling this compound within a certified chemical fume hood or with effective local exhaust ventilation, respiratory protection may not be necessary.[4]

  • Dust/Aerosol Generating Procedures: For activities such as weighing or preparing solutions where dust or aerosols may be generated, an air-purifying respirator with a NIOSH-approved filter for dusts and mists is recommended.[4]

  • Spills or Emergencies: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) should be used.[1][7]

Quantitative Exposure Limits

ParameterValueOrganization
Occupational Exposure Limit (OEL) 24 µg/m³ (8-hour time-weighted average)Amgen Recommended
Occupational Exposure Band Band 3 (20 µg/m³ - 100 µg/m³)Amgen Classification

Citation: [4]

Experimental Protocols: Handling and Disposal

Engineering Controls
  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within an enclosed process, a chemical fume hood, or a designated area with effective local exhaust ventilation.[3][4]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[2][5]

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Avoid any contact with skin, eyes, and clothing.[4]

  • During Handling: Do not eat, drink, or smoke in the designated handling area.[2][4]

  • After Handling: Wash hands, face, and any potentially exposed areas thoroughly immediately after handling the material.[4] Remove any contaminated clothing before entering eating areas.[4]

  • Cleaning: Clean all protective equipment thoroughly after each use.[4]

Storage
  • Store this compound in a well-ventilated area.[4]

Spill Management
  • Area Evacuation: Cordon off the spill area.

  • PPE: Use appropriate PPE, including respiratory protection, to clean up the spill.[4]

  • Containment: If the material is in powder form, wet it down to minimize airborne dust.[4]

  • Cleanup: Absorb the spilled material with an inert absorbent, such as paper towels.[4] Thoroughly wash the spill area with appropriate cleaning materials.[4]

  • Disposal: Collect all contaminated materials in a sealed container for disposal according to applicable waste disposal regulations.[4]

Disposal Plan
  • Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.[4] Avoid release into the environment.[4]

Visual Workflow for PPE Selection

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements cluster_controls Engineering Controls start Start: Handling this compound task_type What is the handling task? start->task_type weighing Weighing or Solution Prep (Dust/Aerosol Risk) task_type->weighing Powder Handling solution_handling Handling Solutions (Low Splash Risk) task_type->solution_handling Liquid Handling spill_cleanup Spill Cleanup or Emergency task_type->spill_cleanup Spill/Emergency ppe_high Required PPE: - Double Gloves - Impervious Gown - Goggles & Face Shield - NIOSH-approved Respirator weighing->ppe_high ppe_medium Required PPE: - Protective Gloves - Lab Coat - Safety Goggles solution_handling->ppe_medium ppe_emergency Required PPE: - Double Gloves - Impervious Gown - Goggles & Face Shield - Self-Contained Breathing Apparatus (SCBA) spill_cleanup->ppe_emergency controls Work within a certified Chemical Fume Hood or Local Exhaust Ventilation ppe_high->controls ppe_medium->controls ppe_emergency->controls

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.